Technical Documentation Center

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: An In-Depth Technical Guide

Executive Summary & Pharmacological Context The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern oncology and medicinal chemistry. It is frequently deployed as a highly efficient hinge-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern oncology and medicinal chemistry. It is frequently deployed as a highly efficient hinge-binding motif in the design of potent kinase inhibitors, most notably targeting Anaplastic Lymphoma Kinase (ALK) [1] and Fibroblast Growth Factor Receptors (FGFR) [2].

The functionalization of this core to yield 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine introduces significant electronic and steric complexities. The 5-nitro group serves as a powerful electron-withdrawing moiety, while the 3-isopropyl group provides steric bulk and weak electron donation. For researchers and drug development professionals, rigorous structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint before downstream cross-coupling or reduction reactions.

Structural Elucidation & Electronic Causality

The precise 1 H and 13 C NMR chemical shifts of 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine are dictated by a complex interplay of mesomeric (-M), inductive (-I/+I), and anisotropic effects. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • The Pyridine Ring (H-4 and H-6): The 5-nitro group exerts a profound electron-withdrawing effect (-I, -M) on the pyridine system. The H-6 proton is flanked by this nitro group and the highly electronegative pyridine nitrogen (N7). This dual electron depletion causes severe deshielding, pushing the H-6 resonance to approximately 9.2 ppm. The H-4 proton, located between the nitro group and the C3a bridgehead, is also highly deshielded (~8.9 ppm) but slightly less so than H-6. Both appear as meta-coupled doublets ( J≈2.5 Hz).

  • The Pyrazole Ring (NH): The NH proton at position 1 is highly acidic due to the electron-deficient nature of the fused bicyclic system. In non-polar solvents, this proton undergoes rapid chemical exchange, often broadening into the baseline. However, in strong hydrogen-bond accepting solvents like DMSO- d6​ , the exchange rate is retarded, allowing the NH to be observed as a broad singlet downfield (~13.8 ppm).

  • The Isopropyl Group: The aliphatic isopropyl group at C-3 exhibits classic first-order coupling. The methine proton splits into a septet ( J=6.9 Hz) due to the six equivalent methyl protons, while the methyl groups appear as a high-intensity doublet.

G N 5-Nitro Group (-I, -M Effects) P Pyridine Ring (Electron Deficient) N->P Withdraws e- density H4 H-4 Proton (~8.9 ppm) P->H4 Deshields H6 H-6 Proton (~9.2 ppm) P->H6 Strongly Deshields I 3-Isopropyl Group (+I Effect) I->P Weakly donates e-

Caption: Electronic substituent effects dictating NMR chemical shifts in the pyrazolo[3,4-b]pyridine core.

Quantitative NMR Data Summaries

The following tables synthesize the expected high-resolution NMR data for 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine acquired in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
1 13.80Broad Singlet (br s)1H-Pyrazole NH; deshielded by core, H-bonded to DMSO.
6 9.20Doublet (d)1H2.5Pyridine CH; strongly deshielded by adjacent N7 and NO 2​ .
4 8.90Doublet (d)1H2.5Pyridine CH; deshielded by NO 2​ and C3a bridgehead.
CH 3.50Septet (sept)1H6.9Isopropyl methine; split by two adjacent methyl groups.
CH 3​ 1.40Doublet (d)6H6.9Isopropyl methyls; split by the adjacent methine proton.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C-7a 153.0Quaternary (C)Bridgehead adjacent to N7; highly deshielded.
C-3 149.5Quaternary (C)Pyrazole carbon attached to the isopropyl group.
C-6 147.5Tertiary (CH)Pyridine carbon adjacent to N7 and NO 2​ .
C-5 141.0Quaternary (C)Pyridine carbon directly bearing the nitro group.
C-4 130.2Tertiary (CH)Pyridine carbon between NO 2​ and C3a.
C-3a 114.5Quaternary (C)Internal bridgehead carbon; relatively shielded.
CH 27.5Tertiary (CH)Aliphatic isopropyl methine carbon.
CH 3​ 22.0Primary (CH 3​ )Aliphatic isopropyl methyl carbons (equivalent).

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of this NMR data must follow a self-validating protocol. The choice of solvent, relaxation delays, and internal calibration are not arbitrary; they are causally linked to the physical chemistry of the molecule.

Sample Preparation & Solvent Causality
  • Solvent Selection: Weigh 15–20 mg of high-purity (>98%) 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Dissolve entirely in 0.5 mL of DMSO- d6​ .

    • Causality: CDCl 3​ is insufficient due to the high polarity and intermolecular hydrogen bonding of the pyrazole core. DMSO- d6​ disrupts these aggregates, ensuring complete dissolution and locking the NH proton via solvent-solute hydrogen bonding to prevent signal loss through rapid exchange.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a high-precision 5 mm NMR tube to eliminate paramagnetic particulate matter that could degrade magnetic field homogeneity (shimming).

Instrument Parameters & Internal Validation
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) until the lock level is perfectly stable.

  • 1 H Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30) with 16 scans.

    • Validation Check: Verify the residual DMSO pentet at exactly 2.50 ppm . If the residual water peak (~3.33 ppm) obscures the isopropyl methine septet (~3.50 ppm), execute a variable temperature (VT) experiment. Shifting the temperature by +10°C will causally shift the water peak upfield, unmasking the methine signal.

  • 13 C Acquisition: Run a 1 H-decoupled 1D 13 C sequence (e.g., zgpg30).

    • Causality for Scans/Delay: Because the molecule contains four quaternary carbons (C3, C3a, C5, C7a) that lack attached protons, they suffer from long T1​ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. Therefore, set the relaxation delay ( D1​ ) to at least 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for these critical structural nodes.

    • Validation Check: Calibrate the spectrum using the central peak of the DMSO- d6​ septet at 39.52 ppm .

G A Compound Synthesis & Purification (>98% purity) B Sample Dissolution (0.5 mL DMSO-d6) A->B C NMR Tube Preparation (5mm High-Precision) B->C D Probe Tuning & Matching (1H/13C Nuclei) C->D E Shimming & Locking (Deuterium Lock) D->E F Data Acquisition (1H: 16 scans, 13C: 1024 scans) E->F G Fourier Transform & Phase Correction F->G

Caption: Standardized high-resolution NMR acquisition workflow for pyrazolo[3,4-b]pyridines.

References

  • Nam, Y., Hwang, D., Kim, N., Seo, H.-S., Selim, K. B., & Sim, T. (2019). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.[Link] [1]

  • Zhao, B., Li, Y., Xu, P., Dai, Y., Luo, C., Sun, Y., Ai, J., Geng, M., & Duan, W. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(6), 629-634.[Link] [2]

Exploratory

Physicochemical Properties and Synthetic Methodology of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and rational drug design, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere of the adenine core of ATP. Specifically, 3-Isopropyl-5-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere of the adenine core of ATP. Specifically, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a highly specialized, pivotal intermediate in the synthesis of next-generation kinase inhibitors, most notably targeting the B-Raf kinase pathway[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in pharmacophore mapping, and robust, self-validating protocols for its synthesis and downstream functionalization.

Structural and Physicochemical Profiling

The molecular architecture of 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is engineered for optimal balance between lipophilicity, steric bulk, and electronic reactivity. The isopropyl group at the C3 position is strategically selected to occupy hydrophobic pockets within target proteins, while the strong electron-withdrawing nature of the C5 nitro group stabilizes the electron-rich bicyclic core during aggressive synthetic steps.

The quantitative physicochemical parameters are summarized in the table below. These metrics are critical for predicting the compound's behavior during both chemical synthesis and subsequent biological evaluation.

Physicochemical PropertyValueCausality / Relevance in Drug Design
Molecular Formula C9H10N4O2Provides a compact, low-molecular-weight core, allowing for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 206.20 g/mol Ensures high ligand efficiency when incorporated into larger inhibitor architectures.
Topological Polar Surface Area (TPSA) 87.4 ŲBalances necessary hydrogen-bonding capacity (N-H, N, NO2) with membrane permeability.
Calculated LogP (cLogP) ~2.1Maintains optimal lipophilicity, preventing excessive hydrophobic trapping in lipid bilayers.
Hydrogen Bond Donors 1 (N1-H)Critical for anchoring the scaffold to the backbone carbonyl of the kinase hinge region.
Hydrogen Bond Acceptors 4 (N2, N7, NO2)N2 acts as the primary hinge acceptor; nitro oxygens serve as latent handles for structural extension.
pKa (Pyridine N7) ~1.5Strongly deactivated by the electron-withdrawing 5-nitro group, reducing off-target basicity.

Mechanistic Role in Kinase Inhibitor Design

The efficacy of the pyrazolo[3,4-b]pyridine scaffold lies in its precise spatial geometry. When binding to the ATP-binding site of kinases, the core acts as a rigid, planar hydrogen-bond donor/acceptor pair. The N1-H donates a hydrogen bond to the hinge region's backbone carbonyl, while the N2 lone pair accepts a hydrogen bond from the backbone amide NH.

The inclusion of the 3-isopropyl group is not arbitrary; it is a sterically tuned moiety designed to project directly into the hydrophobic "gatekeeper" pocket, enhancing both selectivity and binding affinity [2]. Concurrently, the 5-nitro group acts as a synthetic vector. Once reduced to an amine, it provides an ideal attachment point for urea or amide linkages that extend into the DFG-out allosteric site, locking the kinase in an inactive conformation.

G cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-b]pyridine Scaffold Hinge_CO Backbone Carbonyl Hinge_NH Backbone Amide NH N2 N2 (Acceptor) Hinge_NH->N2 H-Bond N1_H N1-H (Donor) N1_H->Hinge_CO H-Bond Iso 3-Isopropyl Group Gatekeeper Hydrophobic Pocket Iso->Gatekeeper Van der Waals Nitro 5-Nitro Group Solvent Solvent Channel Nitro->Solvent Vector Trajectory

Fig 1. Pharmacophore mapping of the 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold.

Experimental Workflows and Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The synthesis relies on the cyclocondensation of a substituted pyrazole with a functionalized 1,3-dicarbonyl equivalent.

Synthesis of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

This protocol utilizes glacial acetic acid as both solvent and catalyst. The acidic medium is required to protonate the enolate of the sodium nitromalonaldehyde, facilitating nucleophilic attack by the pyrazole's exocyclic amine, followed by intramolecular cyclization [3].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-isopropyl-1H-pyrazol-5-amine (1.0 eq) and sodium nitromalonaldehyde monohydrate (1.1 eq) in glacial acetic acid (to achieve a 0.5 M concentration).

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 to 6 hours. Causality: The elevated temperature overcomes the activation energy barrier for the final dehydration step, ensuring complete aromatization of the pyridine ring.

  • Quenching and Precipitation: Cool the mixture to room temperature and pour it slowly into ice-cold water (3 volumes relative to acetic acid) while stirring vigorously. Causality: The highly lipophilic pyrazolo[3,4-b]pyridine product precipitates immediately in the aqueous medium, while unreacted highly polar precursors remain dissolved.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a minimal amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield the target compound as a pale yellow solid.

Downstream Validation: Reduction to the Active Amine

A protocol is only as good as its downstream utility. To validate the integrity of the synthesized scaffold, the nitro group must be cleanly reduced to an amine, providing the active precursor for subsequent drug synthesis.

  • Hydrogenation Setup: Dissolve the 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in a 1:1 mixture of anhydrous THF and Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Reaction: Evacuate the flask and backfill with hydrogen gas. Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Causality: The biphasic solvent system ensures complete solubility of both the nitro starting material and the more polar amine product, preventing catalyst poisoning by precipitation.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to afford 3-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

G SM1 3-Isopropyl-1H-pyrazol-5-amine Condensation Cyclocondensation (Glacial AcOH, Reflux, 4h) SM1->Condensation SM2 Sodium Nitromalonaldehyde SM2->Condensation Intermediate 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Target Scaffold) Condensation->Intermediate -H2O Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH/THF) Intermediate->Reduction Product 3-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Active Precursor) Reduction->Product -H2O

Fig 2. Synthetic pathway from pyrazole precursors to the functionalized active amine.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-d6, 400 MHz): The pyrazolo[3,4-b]pyridine core exhibits a characteristic downfield shift for the pyridine protons due to the electron-withdrawing nitro group. The C4 and C6 protons typically appear as distinct doublets between 8.8 and 9.3 ppm. The isopropyl methine proton appears as a multiplet around 3.3 ppm, while the methyl groups present as a strong doublet near 1.4 ppm. The pyrazole N-H proton is highly deshielded, often appearing >13.5 ppm, reflecting its strong hydrogen-bonding capacity.

  • FTIR Spectroscopy: The presence of the nitro group is confirmed by strong symmetric and asymmetric stretching bands at approximately 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Successful downstream reduction (Section 4.2) is validated by the disappearance of these bands and the emergence of primary amine N-H stretching doublets at 3300–3400 cm⁻¹.

  • LC-MS (ESI+): The compound should exhibit a highly pure peak with an observed mass-to-charge ratio (m/z) of 207.1 [M+H]+, corresponding to the exact mass of the protonated molecular ion.

References

  • Title: WO2009111279A1 - Pyrazole[3, 4-b] pyridine raf inhibitors Source: Google Patents / WIPO URL
  • Title: US20120157452A1 - 1H-PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS FOR INHIBITING RAF KINASE Source: Google Patents / USPTO URL
  • Title: 3-Amino-5-methylpyrazole Chemical Properties, Uses, Production Source: ChemicalBook URL
Foundational

An In-depth Technical Guide to the Mechanism of Action of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Target Inhibition

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel small molecule, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, and a detailed framework for its experimental v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel small molecule, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, and a detailed framework for its experimental validation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols to investigate this compound's therapeutic potential.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2][3][4][5] Its structural similarity to purine bases allows it to function as a versatile ATP-competitive inhibitor, particularly for protein kinases.[3][6] Derivatives of this scaffold have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders, by targeting key proteins such as:

  • Kinases: Fibroblast Growth Factor Receptors (FGFRs)[7], Cyclin-Dependent Kinases (CDKs)[8], Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1)[9], and Anaplastic Lymphoma Kinase (ALK).[10]

  • Other Enzymes and Proteins: Topoisomerase IIα[1], Heat Shock Protein 90 (HSP90)[11], and AMP-activated protein kinase (AMPK).[12]

Given the extensive history of the pyrazolo[3,4-b]pyridine core as a kinase inhibitor, this guide will focus on the hypothesis that 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exerts its biological effects through the inhibition of one or more protein kinases. The isopropyl and nitro substitutions at the 3 and 5 positions, respectively, are expected to modulate the potency and selectivity of the compound.

Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine functions as an ATP-competitive kinase inhibitor. The N(1)-H of the pyrazolopyridine moiety is predicted to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature for this class of inhibitors.[7] The isopropyl group at the C3 position may occupy a hydrophobic pocket, while the nitro group at the C5 position could influence solubility and electronic properties, potentially impacting target engagement and selectivity.

The downstream consequences of inhibiting a protein kinase can be profound, leading to the modulation of signaling pathways that control cell proliferation, survival, and differentiation. A generalized signaling pathway illustrating the effect of kinase inhibition is depicted below.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylation Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor 3-Isopropyl-5-nitro-1H- pyrazolo[3,4-b]pyridine Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Validation of the Hypothesized Mechanism

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. The following experimental workflows provide a comprehensive strategy for characterizing the activity of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

In Vitro Kinase Profiling

The initial step is to determine the kinase inhibitory profile of the compound. A broad-panel kinase screen will identify the primary kinase target(s) and assess selectivity.

Experimental Protocol: In Vitro Kinase Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of at least 100 human kinases at a fixed concentration (e.g., 1 µM).

  • Assay Principle: The choice of assay format (e.g., Z'-LYTE, LanthaScreen) will depend on the service provider. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For hits showing significant inhibition (>50%), determine the IC50 value by performing dose-response experiments.

Kinase_Profiling_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound_Stock Prepare 10 mM Compound Stock in DMSO Serial_Dilution Perform Serial Dilutions Compound_Stock->Serial_Dilution Kinase_Panel Screen Against Broad Kinase Panel (e.g., 1 µM) Serial_Dilution->Kinase_Panel Dose_Response Perform Dose-Response for Hits (>50% Inhibition) Kinase_Panel->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50 Calculate_Inhibition Calculate Percent Inhibition Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro kinase profiling.

Cell-Based Assays for Functional Effects

Once the primary kinase target(s) are identified, cell-based assays are crucial to confirm that target inhibition translates into a functional cellular response.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Line Selection: Choose cancer cell lines known to be dependent on the identified target kinase(s).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with the compound at concentrations around the GI50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Target Engagement and Downstream Signaling

To confirm that the compound directly interacts with its intended target in a cellular context and modulates its downstream signaling, target engagement and pathway analysis assays are performed.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Target_Validation_Workflow Cell_Treatment Treat Cells with Compound Cell_Lysis Lyse Cells and Extract Proteins Cell_Treatment->Cell_Lysis Cell_Proliferation Cell Proliferation Assay (MTT) Cell_Treatment->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis_Assay Western_Blot Western Blot for Phospho- and Total Protein Cell_Lysis->Western_Blot Data_Analysis Analyze Data and Confirm On-Target Effects Western_Blot->Data_Analysis Cell_Proliferation->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for cellular target validation.

Structure-Activity Relationship (SAR) Insights

The existing literature on pyrazolo[3,4-b]pyridine derivatives provides valuable insights into the potential structure-activity relationships for 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

  • N(1)-H of the Pyrazole Ring: The N-H of the pyrazole is critical for activity, likely forming a hydrogen bond with the kinase hinge region.[7] N-methylation has been shown to abolish activity.[7]

  • Substituents at C3: The nature of the substituent at the C3 position can influence potency and selectivity. The isopropyl group in the title compound is a relatively small, hydrophobic group that may fit well into a corresponding pocket in the ATP-binding site.

  • Substituents at C5: The nitro group at the C5 position is an electron-withdrawing group that will impact the electronic properties of the heterocyclic core. Its effect on target binding and pharmacokinetic properties would need to be experimentally determined.

Quantitative Data Summary

Based on the proposed experimental workflows, the following table summarizes the types of quantitative data that would be generated to characterize the activity of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. The values presented are hypothetical but representative of what might be expected for a potent and selective kinase inhibitor from this chemical class.

Assay Parameter Hypothetical Value
In Vitro Kinase AssayTarget Kinase IC5010 nM
Kinase Selectivity PanelOff-target Kinase IC50> 1 µM
Cell Proliferation AssayGI50 in Target-driven Cell Line100 nM
Apoptosis Assay% Apoptosis at 10x GI5060%

Conclusion

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine belongs to a class of compounds with a proven track record of potent and selective kinase inhibition. The proposed mechanism of action as an ATP-competitive kinase inhibitor is well-supported by the literature on analogous compounds. The comprehensive experimental plan detailed in this guide provides a clear and logical path to validate this hypothesis, characterize the compound's biological activity, and assess its therapeutic potential. The successful execution of these studies will provide a robust data package to support further preclinical and clinical development.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. [Link]

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. ACS Publications. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Europe PMC. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Preclinical Guide

An in-depth technical guide on the pharmacokinetic (PK) profiling of small molecules, specifically focusing on the highly functionalized scaffold 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (IPNP). Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of small molecules, specifically focusing on the highly functionalized scaffold 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (IPNP).

Executive Summary & Chemical Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, anticancer agents, and metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators[1][2]. However, the translation of these molecules from in vitro hits to in vivo leads is notoriously bottlenecked by poor physicochemical properties—namely, low aqueous solubility and rapid hepatic clearance.

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (IPNP) serves as an excellent model compound for advanced PK profiling. The presence of the lipophilic isopropyl group and the electron-withdrawing nitro group significantly alters its electron density and spatial geometry. As a DMPK scientist, the primary objective is to systematically deconstruct the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile to determine whether systemic exposure is limited by biological metabolism (e.g., CYP450 oxidation) or physicochemical artifacts (e.g., precipitation in the gut)[3].

Diagnostic Workflow & ADME Strategy

To prevent the misinterpretation of in vivo data, our profiling strategy relies on a self-validating, tiered approach. We establish the in vitro baseline before progressing to complex animal models.

G Start IPNP Compound Synthesis & QC InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Bioanalysis LC-MS/MS Bioanalytical Validation InVitro->Bioanalysis InVivo In Vivo PK (IV & PO Dosing) Bioanalysis->InVivo Formulation Formulation Optimization (ASD / Nanoparticles) InVivo->Formulation Low Bioavailability Formulation->InVivo Re-evaluation

Figure 1: Iterative pharmacokinetic profiling and formulation workflow for IPNP.

In Vitro ADME Profiling

Before in vivo dosing, IPNP must be evaluated for metabolic stability. Pyrazolo[3,4-b]pyridines are highly susceptible to extensive oxidation at alkyl substituents[2].

Protocol 1: Liver Microsomal Stability Assay (Self-Validating)

Causality: We utilize both Mouse Liver Microsomes (MsLM) and Human Liver Microsomes (HLM) to identify species-specific metabolic disparities. A rapid depletion in MsLM but stability in HLM suggests a species-specific CYP liability, guiding structural optimization.

  • Preparation: Thaw MsLM/HLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with IPNP (final concentration 1 μM, ensuring DMSO is <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-validation: Always run a parallel control without NADPH to rule out non-enzymatic degradation or non-specific binding to the assay plate.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Table 1: Representative In Vitro ADME Profile for IPNP

ParameterAssay ModelValueInterpretation
Kinetic Solubility Nephelometry (pH 7.4)4.2 μg/mLPoor solubility (BCS Class II/IV liability).
Permeability ( Papp​ ) Caco-2 (A to B) 12×10−6 cm/sHigh permeability; absorption is solubility-limited.
Metabolic Stability MsLM ( T1/2​ )18 minHigh intrinsic clearance ( CLint​ ); rapid metabolism.
Metabolic Stability HLM ( T1/2​ )45 minModerate stability in humans; species variation present.
Protein Binding Equilibrium Dialysis98.5%High plasma protein binding; limits free drug fraction.

In Vivo Pharmacokinetic Evaluation

Transitioning to in vivo studies requires rigorous bioanalytical validation. Small molecule bioanalysis relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its exceptional sensitivity (pg/mL to ng/mL range), which is critical for accurately mapping the terminal elimination phase of highly cleared compounds[4].

Protocol 2: LC-MS/MS Bioanalytical Workflow

Causality: To accurately quantify IPNP in plasma, we must eliminate matrix effects (ion suppression/enhancement caused by endogenous plasma phospholipids).

  • Sample Extraction: Aliquot 20 μL of in vivo mouse plasma into a 96-well plate. Add 100 μL of extraction solvent (Methanol:Acetonitrile 50:50 v/v) spiked with a deuterated internal standard (IPNP-d7, 50 ng/mL).

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize the collision energy to monitor the specific precursor-to-product ion transition for IPNP.

  • Validation: Ensure the calibration curve is linear ( R2>0.99 ) over the range of 1 to 5000 ng/mL, with Quality Control (QC) samples within ±15% of nominal concentrations.

Table 2: Preclinical Pharmacokinetic Parameters of IPNP in C57BL/6 Mice

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1850310
Tmax​ (h) 0.081.5
AUC0−∞​ (h*ng/mL) 950420
Clearance ( CL ) (mL/min/kg) 35.1N/A
Volume of Distribution ( Vss​ ) 2.8 L/kgN/A
Bioavailability ( F% ) N/A8.8%

Mechanistic Troubleshooting & Formulation Strategy

The data in Table 2 reveals a critical issue: IPNP exhibits a low oral bioavailability ( F=8.8% ). As an application scientist, one must ask: Is this low exposure due to first-pass metabolism, or is the drug simply not dissolving in the gastrointestinal tract?

When in vivo clearance is high but in vitro microsomal stability is moderate-to-high, the discrepancy often points to physicochemical loss rather than enzymatic degradation[3].

G HighClearance Observation: Low Oral Exposure (F < 10%) CheckInVitro Compare with In Vitro MsLM Data HighClearance->CheckInVitro Metabolism High MsLM Clearance: First-Pass Metabolism CheckInVitro->Metabolism Match Physicochemical Low MsLM Clearance: Solubility / Efflux Limit CheckInVitro->Physicochemical Mismatch SAR SAR Optimization (Block Oxidation Sites) Metabolism->SAR Formulation Solubility Enhancement (ASD / SEDDS / LNPs) Physicochemical->Formulation

Figure 2: Diagnostic decision tree for resolving low oral exposure liabilities in small molecules.

Formulation Interventions

Given IPNP's low kinetic solubility (4.2 μg/mL) and high permeability, it is classified as a BCS Class II molecule. The low bioavailability is likely driven by dissolution-rate limited absorption. To rescue the PK profile, enabling technologies must be employed[5].

  • Amorphous Solid Dispersions (ASD): By dispersing IPNP within a polymer matrix (e.g., HPMCAS or PVP-VA) via spray drying or hot-melt extrusion, the drug is locked into its high-energy amorphous state. This bypasses the crystal lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate in the GI tract[6].

  • Lipid Nanoparticles / SEDDS: Alternatively, formulating IPNP into a Self-Emulsifying Drug Delivery System (SEDDS) utilizes lipids and surfactants to keep the drug solubilized in the aqueous environment of the gut, promoting lymphatic transport and bypassing hepatic first-pass metabolism[5].

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.[Link]

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.[Link]

  • Small Molecule PK Studies. Medpace Bioanalytical Laboratories. [Link]

  • Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions. Drug Development & Delivery.[Link]

  • When a clean PK profile is actually a warning sign. Symeres Whitepapers.[Link]

  • ADME Simulations: Insights into Bioavailability and Pharmacokinetics. Crystal Pharmatech.[Link]

Sources

Foundational

Electronic properties and DFT calculations of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system, forming the core of numerous pharmacologically active agents.[1] Its unique electronic structure allows for versatile interactions with biological targets, particularly kinases.[2][3] This technical guide outlines a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate the electronic properties of a specific, promising derivative: 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. By introducing an electron-donating isopropyl group at the C3 position and a potent electron-withdrawing nitro group at the C5 position, the electronic landscape of the core scaffold is significantly modulated. Understanding these modulations is critical for rational drug design. This whitepaper serves as a methodological blueprint for researchers, providing the theoretical basis, a step-by-step computational workflow, and a framework for interpreting the resulting data to predict reactivity, stability, and potential intermolecular interactions relevant to drug development.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Therapeutic Innovation

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with over 75% of FDA-approved drugs featuring such moieties.[4][5] Within this class, the pyrazolo[3,4-b]pyridine system is particularly noteworthy.[6] It is a bioisostere of purine, enabling it to effectively compete for the ATP-binding sites of various kinases, which are critical targets in oncology and inflammatory diseases.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][7][8]

The functionalization of this core is key to tuning its therapeutic efficacy. The subject of this guide, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, presents a compelling case for computational analysis.

  • The isopropyl group at the C3 position is a hydrophobic, electron-donating group that can enhance binding within hydrophobic pockets of target proteins.[2]

  • The nitro group at the C5 position is a strong electron-withdrawing group that profoundly influences the molecule's electron density, aromaticity, and potential for specific interactions like hydrogen bonding.[4][9]

Density Functional Theory (DFT) provides a powerful, cost-effective lens to examine these electronic effects at a quantum-mechanical level before committing to costly synthesis and in vitro testing.[10]

A Validated Computational Workflow for Electronic Structure Analysis

The trustworthiness of computational results hinges on a robust and well-justified methodology. The following protocol is designed as a self-validating system, drawing upon established practices for heterocyclic compounds.[11][12]

Step 1: Molecular Geometry Optimization

The essential first step is to find the most stable three-dimensional conformation of the molecule. This is not merely a procedural step; an accurate geometry is the foundation for all subsequent electronic property calculations.

  • Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.[4][12] For systems where non-covalent interactions are expected to be critical, a functional like M06-2X may be considered.[2][13]

  • Choice of Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a flexible representation of core and valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anionic regions, such as the nitro group. The "(d,p)" adds polarization functions, allowing for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[11]

Step 2: Vibrational Frequency Analysis

Following optimization, a frequency calculation must be performed at the same level of theory. This step is a critical quality control measure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface and not a transition state.[10]

Workflow Visualization

The entire computational process can be visualized as a logical sequence, ensuring reproducibility and clarity.

DFT_Workflow cluster_input Setup & Input cluster_calc Core DFT Calculation cluster_validation Validation cluster_analysis Property Calculation & Analysis Input 1. Initial 3D Structure (e.g., from ChemDraw) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Check 4. Check Frequencies (No Imaginary?) Freq->Check Check->Opt No (Re-optimize) Props 5. Electronic Property Calculation (HOMO, LUMO, MEP, Charges) Check->Props Yes Analysis 6. Data Interpretation & Reporting Props->Analysis Electronic_Effects Core Pyrazolo[3,4-b]pyridine Core Nitro C5-Nitro Group (Electron Withdrawing) Core->Nitro EDens Altered Electron Density (Push-Pull System) Core->EDens Isopropyl C3-Isopropyl Group (Electron Donating) Isopropyl->Core FMO Modulated HOMO/LUMO Levels EDens->FMO React Specific Reactivity Sites (MEP) EDens->React

Caption: Substituent effects on the core scaffold's electronics.

Implications for Rational Drug Design

The ultimate goal of this computational analysis is to guide the development of more effective therapeutics.

  • Target Interaction: The MEP map provides a clear hypothesis for how the molecule will interact with a protein's active site. The electron-rich nitro group could act as a hydrogen bond acceptor with donor residues (e.g., Lys, Arg), while the hydrophobic isopropyl group could fit into a nonpolar pocket. [2][14]This information is critical for designing subsequent analogs with improved binding affinity.

  • Structure-Activity Relationship (SAR): By calculating the properties of a series of related molecules (e.g., by changing the C3 or C5 substituent), a quantitative SAR can be established. For instance, one could correlate the calculated LUMO energy or a specific atomic charge with the experimentally observed biological activity, providing a predictive model for future design. [10]* Metabolic Stability: The reactivity descriptors can offer clues about potential metabolic liabilities. Sites that are highly reactive (e.g., having high HOMO density) might be susceptible to metabolic modification by enzymes like cytochrome P450s.

Conclusion

This guide has detailed a robust, multi-step DFT protocol for the comprehensive characterization of the electronic properties of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. By systematically applying geometry optimization, frequency analysis, and subsequent calculations of frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, researchers can gain profound, predictive insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This computational-first approach is an indispensable tool in modern drug discovery, enabling a more rational, efficient, and targeted design of novel therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold.

References

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. ResearchGate. Available at: [Link]

  • Synthesis of some pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant and anticancer studies of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole. Indian Journal of Chemistry. Available at: [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. Available at: [Link]

  • Molecular orbitals (HOMO —»LUMO, HOMO⁻¹ —»LUMO and HOMO⁻² —» LUMO) of APPQ at the B3LYP/6-311G (d,p) basis set. ResearchGate. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). RSC Advances. Available at: [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC. Available at: [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]

  • The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Nitrogen Containing Heterocycles. Encyclopedia MDPI. Available at: [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PMC. Available at: [Link]

  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. Semantic Scholar. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. Available at: [Link]

  • Pyrazolo[3,4- b ]hydroquinoline-5-ones: photochemical and DFT computational studies. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Binding affinity of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine to kinase targets

Title: Binding Affinity and Pharmacophore Optimization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Kinase Targeted Therapies Executive Summary: The development of small-molecule kinase inhibitors has fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Binding Affinity and Pharmacophore Optimization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Kinase Targeted Therapies

Executive Summary: The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology. Among the most privileged scaffolds in this domain is the 1H-pyrazolo[3,4-b]pyridine core, which exhibits exceptional hinge-binding capabilities. This technical whitepaper dissects the binding affinity, structural mechanics, and experimental validation of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine —a critical synthetic precursor and pharmacophore fragment utilized in the development of nanomolar inhibitors targeting B-Raf, c-Met, and Cyclin-Dependent Kinases (CDKs)[1][2].

As an Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind structural modifications and the self-validating assay systems required to quantify kinase binding affinity.

Mechanistic Causality: The Tripartite Pharmacophore

To understand the binding affinity of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, we must deconstruct the molecule into its three functional domains. In fragment-based drug discovery (FBDD), this molecule is rarely the final therapeutic agent; rather, it is a highly optimized foundation[3].

  • The 1H-pyrazolo[3,4-b]pyridine Core (The Hinge Binder): The core bicyclic ring system acts as an ATP-competitive hinge-binding motif. The N1 and N2 atoms of the pyrazole ring, along with the pyridine nitrogen, form a robust, bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Cys532 and Thr529 in B-Raf V600E)[2][3].

  • The 3-Isopropyl Group (The Gatekeeper Probe): The addition of the 3-isopropyl moiety is a deliberate structural choice designed to probe the lipophilic gatekeeper pocket. The steric bulk and hydrophobicity of the isopropyl group provide favorable van der Waals interactions, significantly increasing binding affinity and selectivity against kinases with bulkier gatekeeper residues[1].

  • The 5-Nitro Group (The Synthetic Handle): The nitro group itself is highly electron-withdrawing and sterically bulky. Direct enzymatic binding of the nitro-fragment is typically weak (Kd > 10 µM) because the nitro oxygens clash with the solvent-exposed regions of the ATP pocket. However, its true value lies in its role as a synthetic handle. Reduction of the 5-nitro group to a 5-amine enables the coupling of extended pharmacophores (such as sulfonamides or aryl ureas). These extensions reach deep into the DFG motif, transitioning the molecule from a weak fragment to a highly potent Type II (DFG-out) or Type I ½ inhibitor[4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-Raf Kinase (Target of Pyrazolo[3,4-b]pyridines) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Prolif Cell Proliferation & Survival ERK->Prolif Gene Transcription

Figure 1: The MAPK/ERK signaling pathway illustrating B-Raf as the primary intervention target for pyrazolo[3,4-b]pyridine derivatives.

Quantitative Binding Affinity Evolution

The transformation of the nitro-precursor into a clinical-grade kinase inhibitor is tracked via exponential improvements in binding affinity. The table below summarizes the typical affinity progression against the B-Raf V600E mutant target[1][3][4].

Compound StageStructural ModificationB-Raf V600E IC50 (nM)Binding Mode
Fragment Precursor 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine> 10,000 nMWeak Hinge Binder (Type I)
Active Intermediate 3-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine~ 2,500 nMHinge Binder (Type I)
Optimized Inhibitor 5-Amide/Sulfonamide derivative< 10 nMDFG-out Binder (Type II)

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed not just as procedural steps, but as self-validating workflows. Every assay includes internal controls to rule out false positives—a critical requirement when dealing with highly conjugated heterocycles.

Protocol A: Chemical Reduction to the Active 5-Amine

Causality: The electron-withdrawing nitro group must be reduced to an electron-donating amine to provide a nucleophilic handle for subsequent amide/urea coupling, which is required to access the kinase DFG-out pocket[1][4].

  • Reaction Setup: Dissolve 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) portion-wise to prevent an uncontrolled exothermic reaction.

  • Reflux: Heat the mixture to 70°C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3 to precipitate tin salts, and extract with ethyl acetate.

  • Self-Validation: Confirm the reduction via LC-MS. The mass spectrum must show a mass shift of -30 Da (loss of two oxygens, addition of two protons). IR spectroscopy must confirm the disappearance of the strong asymmetric NO2 stretch at ~1530 cm⁻¹.

Protocol B: Surface Plasmon Resonance (SPR) for Kd Determination

Causality: Because the nitro-precursor is a weak binder, standard enzymatic assays may fail to detect its affinity. SPR is utilized because it is label-free and captures real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics, making it ideal for fragment screening.

  • Immobilization: Immobilize His-tagged B-Raf V600E onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-chelation.

  • Analyte Injection: Inject the 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine analyte across the chip at varying concentrations (1 µM to 50 µM) using a running buffer of PBS with 0.05% Tween-20 and 1% DMSO.

  • Regeneration: Wash the chip with 500 mM imidazole to strip the protein, then reload fresh His-B-Raf for subsequent runs to prevent baseline drift.

  • Self-Validation:

    • Positive Control: Inject Vemurafenib to confirm the functional integrity of the immobilized kinase.

    • Reference Subtraction: Route the analyte over an empty flow cell to subtract bulk refractive index changes caused by the 1% DMSO solvent.

Protocol C: TR-FRET Enzymatic Kinase Assay (IC50)

Causality: Pyrazolo[3,4-b]pyridines can exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the signal, allowing short-lived background compound fluorescence to decay, thus preventing false-positive inhibition readouts.

  • Incubation: In a 384-well plate, incubate 1 nM B-Raf V600E, 10 µM ATP, and 50 nM biotinylated MEK1 substrate with serial dilutions of the synthesized inhibitor (derived from the nitro-precursor).

  • Detection: After 60 minutes, add the detection mixture: Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal ratio (665 nm / 615 nm) using a microplate reader.

  • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates that the assay has an excellent signal-to-noise ratio and that the IC50 curve is mathematically reliable.

Experimental_Workflow Step1 3-Isopropyl-5-nitro Precursor Step2 Reduction to 5-Amine Step1->Step2 Step3 Amide/Urea Coupling Step2->Step3 Step4 SPR Binding Affinity (Kd) Step3->Step4 Step5 TR-FRET Kinase Assay (IC50) Step4->Step5

Figure 2: Step-by-step experimental workflow from precursor synthesis to binding affinity validation.

References[1] Google Patents. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrjDfoONMbQVoxpRrMteAs1IGzhV1gT6koKJRUrVIJMUYE6eeXlBjry-AOgqeACpipgtNSPr7P06QO3RAkV3DLB0Oy22DZf5AjLukG_EppOtf_5I0yUWX3n5PfN3s3rik41VJhXD2oGVHn4fJ_iA==[4] NIH / PMC. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPYeL6Sad2yzThsZVRQUadb4TiDgebPveqCPjML5PwZGcZmmC1ymvvOl1VPIlVu9yLeK3ynHAWTheuXSf2U3bTR_LVX3m4uc48fOOsCcrsw0Tulay9JjfTBOVlrxaOCDsZfF9twA0Qf1UfwU=[3] ACS Publications. Pyrazolopyridine Inhibitors of B-Raf V600E . Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEddJ41ut3Hjy-B3fZTeJlQnaHUY475pY6xtHv0z-MAaRU88D17MjQoHQOicuLfXwht8uMsHNPoSuDF4Yf0F5z37Hw_at8XaPl9hXayKDaty1cEHltr8DFeWk3bL4d214GPjnvT2A==[2] ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqYfvEXm7Z4e1ofpESjOsqbTTlqRteAyIGXD00rZd1--VJ5Co657IoIJYAvaYbE3c05LkNCLNhdMozvTaP-Yvn5ohbU30HN9XXLtFO3pMLozXArRS8NWa-9LeCth3iD26IE44I_AvIYaBsoCGlbMyF5EXqauHTTYotoyqE-YRrCqIeLT28ooD-zFbZvDutJt0zURS8KcPeDoB_g3xxXsCiDs8XYRspxjAdK6OOFTJVHGgn0ajaj-Q=

Sources

Protocols & Analytical Methods

Method

Using 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine as a precursor in drug discovery

Application Notes & Protocols Topic: 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Versatile Precursor for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development professionals. Abstract Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Versatile Precursor for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous inhibitors targeting a wide array of protein kinases.[1][2] Its structural rigidity and ability to form key hydrogen bond interactions within the ATP-binding pocket make it an ideal starting point for inhibitor design.[3][4] This guide focuses on a key intermediate, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , detailing its strategic application in the synthesis of compound libraries for drug discovery. We will explore the synthetic transformations enabled by its unique functional handles—the activating nitro group and the modulating isopropyl substituent—and provide detailed, field-proven protocols for its elaboration into potential drug candidates targeting therapeutically relevant kinases such as CDKs, FGFR, and Mps1.[5][6][7]

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The protein kinase family, a major class of drug targets, has been successfully modulated by small molecules, many of which are based on a limited number of core heterocyclic structures, often termed "privileged scaffolds".[2] The pyrazolo[3,4-b]pyridine framework is a prominent member of this group, with derivatives showing potent activity against a diverse range of kinases and other therapeutic targets.[8][9][10]

The precursor, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, offers a compelling entry point for library synthesis due to two key features:

  • The 5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it strongly activates the pyridine ring, particularly the C6 position, for Nucleophilic Aromatic Substitution (SNAr) , allowing for the facile introduction of a wide variety of substituents.[11][12] Secondly, the nitro group can be readily reduced to a primary amine, providing an orthogonal synthetic handle for diversification through amide coupling, sulfonylation, and other amine-based chemistries.

  • The 3-Isopropyl Group: This lipophilic moiety occupies a region of the scaffold that often projects into the hydrophobic pocket of the kinase ATP-binding site. Its presence provides a foundational level of lipophilicity and steric bulk that can be crucial for achieving initial potency and can be further optimized in derivative design.

This document provides the scientific rationale and detailed methodologies for leveraging these features to generate novel and diverse compound libraries.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.20 g/mol
Appearance Typically a yellow to orange solid
Solubility Soluble in DMF, DMSO, and hot EtOH.
Storage Store in a cool, dry, dark place.

Safety Precautions: As with many nitroaromatic compounds, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Protocols

The primary utility of this precursor lies in the predictable and high-yielding reactivity of its nitro-activated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This facilitates the displacement of a leaving group, which in this case is a hydride ion in a formal sense, though the mechanism often proceeds via an oxidative process or Vicarious Nucleophilic Substitution (VNS) if the nucleophile bears a leaving group.[13] For practical library synthesis, a related halogenated precursor (e.g., 6-chloro-3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine) is often used, for which the following protocol is directly applicable.

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively dissolve the reactants and, more importantly, stabilize the charged, non-aromatic Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[12]

  • Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to either deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the acid (e.g., HCl) generated during the reaction.[11]

  • Temperature: While the ring is highly activated, heating is often necessary to drive the reaction to completion in a reasonable timeframe.

SNAr_Mechanism Reactants Precursor + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining) Product Substituted Product Intermediate->Product Leaving Group Expulsion (Rearomatization)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • Materials:

    • 6-Chloro-3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-chloro precursor (1.0 eq.) and K₂CO₃ (2.0 eq.).

    • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

    • Add morpholine (1.2 eq.) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 6-morpholino-substituted product.[14]

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Nucleophiles for SNArExpected C6-Substituent
PiperidinePiperidin-1-yl
BenzylamineBenzylamino
Sodium Methoxide (NaOMe)Methoxy
Sodium Thiophenoxide (NaSPh)Phenylthio
Reduction of the 5-Nitro Group to a 5-Amino Group

The transformation of the nitro group into an amine is a pivotal step, unlocking a vast potential for diversification. The resulting 5-amino group is a versatile handle for constructing amides and sulfonamides, which are prevalent motifs in kinase inhibitors, often acting as key hydrogen bond donors.

  • Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and reliable method for nitro group reduction in the presence of other reducible functional groups. The reaction is robust and generally high-yielding. Catalytic hydrogenation (e.g., H₂, Pd/C) is a cleaner alternative but may not be compatible with all functional groups.

  • pH Adjustment: After reduction, the resulting aniline derivative exists as an ammonium salt in the acidic medium. Basification (e.g., with NaOH or NaHCO₃) is essential to neutralize the acid and liberate the free amine for extraction into an organic solvent.

  • Materials:

    • 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq.)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend the nitro-precursor (1.0 eq.) in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq.) in concentrated HCl.

    • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.

  • Reaction Monitoring:

    • Monitor by TLC or LC-MS until the starting material disappears (typically 1-3 hours). The product spot will be more polar.

  • Work-up and Purification:

    • Cool the reaction to room temperature and then place it in an ice bath.

    • Slowly add a concentrated NaOH solution to basify the mixture to a pH > 10. Caution: This is a highly exothermic process.

    • The tin salts will precipitate as a white solid (tin hydroxide).

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the 5-amino product, which is often pure enough for the next step.

  • Characterization:

    • Confirm the conversion via ¹H NMR (disappearance of nitro-aromatic signals, appearance of -NH₂ protons) and mass spectrometry (mass shift corresponding to NO₂ -> NH₂).

Downstream Elaboration of the Scaffold

The products from the core reactions serve as platforms for further diversification to explore the structure-activity relationship (SAR).

Synthetic_Workflow cluster_0 Pathway A: C6-Functionalization cluster_1 Pathway B: C5-Functionalization Precursor_A 6-Chloro-3-isopropyl- 5-nitro-1H-pyrazolo[3,4-b]pyridine SNAr SNAr Reaction (Protocol 3.1.1) Precursor_A->SNAr SNAr_Product C6-Substituted Library (e.g., Amines, Ethers) SNAr->SNAr_Product Precursor_B 3-Isopropyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Reduction Nitro Reduction (Protocol 3.2.1) Precursor_B->Reduction Amine 5-Amino Intermediate Reduction->Amine Coupling Amide Coupling (Protocol 4.1.1) Amine->Coupling Amide_Product C5-Amide Library Coupling->Amide_Product

Caption: Key synthetic pathways for diversifying the precursor scaffold.

Protocol 4.1.1: Amide Coupling with the 5-Amino Intermediate
  • Materials:

    • 5-Amino-3-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq.)

    • Carboxylic acid of interest (R-COOH) (1.1 eq.)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

    • Anhydrous DMF

  • Procedure:

    • In a dry flask, dissolve the 5-amino precursor (1.0 eq.), carboxylic acid (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring & Work-up:

    • Monitor by LC-MS (typically complete in 1-4 hours).

    • Perform an aqueous work-up as described in Protocol 3.1.1, followed by purification via flash chromatography or preparative HPLC to yield the desired amide.

Bioisosteric Replacement and Scaffold Hopping

Advanced lead optimization often involves bioisosteric replacement to fine-tune physicochemical properties like solubility, metabolic stability, and cell permeability.[15][16]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Its position can be crucial for hinge-binding in many kinases. As a bioisosteric strategy, one could explore related scaffolds where this nitrogen is shifted, such as in pyrazolo[4,3-c]pyridines.

  • Amide Bioisosteres: If an amide is installed at the C5 position, it can be replaced with non-classical bioisosteres like 1,2,4-triazoles or oxadiazoles to improve metabolic stability or alter the hydrogen bonding vector.[17]

  • Scaffold Hopping: The entire pyrazolo[3,4-b]pyridine core can be "hopped" to other privileged scaffolds like pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyridazines to explore new intellectual property space and potentially discover novel binding modes or improved selectivity profiles.[2][3]

Biological Evaluation Workflow

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising hits.

Drug_Discovery_Workflow Precursor 3-Isopropyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Synthesis Library Synthesis (SNAr, Reduction, Coupling) Precursor->Synthesis Screening Primary Biochemical Screen (e.g., Kinase Inhibition Assay) Synthesis->Screening CellAssay Secondary Cellular Assay (e.g., Cell Proliferation, Target Engagement) Screening->CellAssay LeadOpt Lead Optimization (SAR, ADME Profiling) CellAssay->LeadOpt

Caption: High-level workflow from precursor to lead optimization.

  • Primary Biochemical Assays: The synthesized library should be screened against a panel of target kinases. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are commonly used to determine the IC₅₀ values.

  • Cellular Assays: Hits from the primary screen are advanced to cell-based assays. This includes cell proliferation assays (e.g., MTT or SRB assays) on cancer cell lines known to be dependent on the target kinase.[5][18] Target engagement assays (e.g., NanoBRET™, Cellular Thermal Shift Assay) can confirm that the compound is interacting with its intended target within the cell.

  • Selectivity Profiling: Promising compounds should be profiled against a broad panel of kinases to assess their selectivity, which is a critical factor for minimizing off-target toxicity.

Conclusion

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is more than just a chemical intermediate; it is a strategically designed precursor that provides an efficient and versatile entry point into the discovery of novel therapeutics, particularly kinase inhibitors. The predictable reactivity of the nitro-activated ring, combined with the foundational properties of the core scaffold, empowers medicinal chemists to rapidly generate diverse and relevant compound libraries. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful precursor in modern drug discovery programs.

References

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Semantic Scholar. [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Scale-Up Manufacturing of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Abstract This document provides a detailed guide for the scale-up manufacturing of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest for pharmaceutical and agrochemical research. The syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the scale-up manufacturing of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest for pharmaceutical and agrochemical research. The synthesis of pyrazolopyridines is a significant area of medicinal chemistry.[1][2] This guide outlines a plausible and robust synthetic pathway, emphasizing process safety, optimization, and quality control. It is intended for researchers, chemists, and chemical engineers involved in drug development and fine chemical manufacturing. The protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the final product meets stringent quality attributes.

Introduction and Significance

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2] The fusion of pyrazole and pyridine rings creates a scaffold that can be readily functionalized to interact with various biological targets.[1] The introduction of an isopropyl group at the 3-position and a nitro group at the 5-position of the pyrazolo[3,4-b]pyridine core is anticipated to modulate the compound's electronic and steric properties, potentially leading to novel therapeutic agents.

The scale-up of any chemical process presents a unique set of challenges, including ensuring consistent product quality, maintaining a safe operating environment, and achieving economic viability. This guide addresses these challenges by providing a detailed, step-by-step protocol for the synthesis of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, from laboratory-scale development to a conceptual pilot-scale manufacturing process.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, starting from commercially available precursors. The chosen route is designed for its potential for high yields, manageable purification, and scalability.

Diagram: Proposed Synthetic Route for 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Synthetic_Pathway A 3-Amino-5-nitropyridine C Intermediate A (Enaminonitrile) A->C Condensation (Acid Catalyst) B Isobutyrylacetonitrile B->C D 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine C->D Cyclization (Base)

Caption: A proposed two-step synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (1-10 g scale)

This protocol details the synthesis of the target compound on a laboratory scale. It is crucial to perform this small-scale synthesis to understand the reaction kinetics, identify potential impurities, and optimize reaction conditions before attempting a larger scale-up.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-nitropyridineReagentCommercially Available
IsobutyrylacetonitrileReagentCommercially Available
p-Toluenesulfonic acidCatalystCommercially Available
TolueneAnhydrousCommercially Available
Sodium ethoxide21% solution in ethanolCommercially AvailableHandle with care
EthanolAnhydrousCommercially Available
Hydrochloric acid2 MFor pH adjustment
Sodium bicarbonateSaturated solutionFor neutralization
Ethyl acetateHPLC gradeFor extraction
BrineFor washing
Magnesium sulfateAnhydrousFor drying
Step 1: Synthesis of the Enaminonitrile Intermediate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-Amino-5-nitropyridine (10.0 g, 71.9 mmol), Isobutyrylacetonitrile (9.6 g, 86.3 mmol), and a catalytic amount of p-toluenesulfonic acid (0.7 g, 3.6 mmol) in 150 mL of toluene.

  • Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. A yellow precipitate should form. Filter the solid and wash it with cold toluene. The filtrate can be concentrated under reduced pressure to recover more product.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure enaminonitrile intermediate.

Step 2: Cyclization to 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the enaminonitrile intermediate (10.0 g, 43.2 mmol) in 100 mL of anhydrous ethanol.

  • Reaction: To this solution, add sodium ethoxide solution (21% in ethanol, 16.5 mL, 45.4 mmol) dropwise at room temperature. The reaction is exothermic; maintain the temperature below 40°C. After the addition is complete, stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding 2 M hydrochloric acid until the pH is neutral. Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Scale-Up Manufacturing Process (Pilot Scale: 1-5 kg)

Scaling up the synthesis requires careful consideration of heat transfer, mass transfer, and safety. The following protocol outlines the key considerations for a pilot-scale production.

Diagram: Scale-Up Manufacturing Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Finishing Raw_Materials Raw Material QC Reactor_Prep Reactor Preparation Raw_Materials->Reactor_Prep Condensation Step 1: Condensation (Jacketed Reactor) Reactor_Prep->Condensation Isolation_1 Intermediate Isolation (Centrifuge/Filter Dryer) Condensation->Isolation_1 Cyclization Step 2: Cyclization (Jacketed Reactor) Isolation_1->Cyclization Workup Aqueous Work-up Cyclization->Workup Crystallization Crystallization Workup->Crystallization Drying Drying (Vacuum Oven) Crystallization->Drying Final_QC Final Product QC Drying->Final_QC

Caption: A streamlined workflow for the pilot-scale manufacturing process.

Process Safety and Hazard Analysis
  • Nitroaromatic Compounds: These compounds are potentially explosive and should be handled with care.[3][4] Avoid excessive heat, shock, and friction. The synthesis of nitroaromatic compounds requires careful temperature control to prevent runaway reactions.[5]

  • Sodium Ethoxide: This reagent is corrosive and flammable. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Toluene: A flammable and volatile solvent. Ensure all equipment is properly grounded to prevent static discharge.

A thorough Process Hazard Analysis (PHA) should be conducted before commencing any scale-up activities.

Equipment
  • Glass-lined or stainless steel jacketed reactor (50-100 L) with overhead stirring, temperature probes, and a reflux condenser.

  • Nutsche filter or centrifuge for solid-liquid separation.

  • Vacuum oven for drying the final product.

Pilot-Scale Protocol
  • Step 1: Condensation

    • Charge the reactor with 3-Amino-5-nitropyridine (1.0 kg, 7.19 mol), Isobutyrylacetonitrile (0.96 kg, 8.63 mol), and p-toluenesulfonic acid (70 g, 0.36 mol) in 15 L of toluene.

    • Heat the mixture to reflux using the reactor jacket. The azeotropic removal of water should be efficient. Monitor the reaction progress using in-line Process Analytical Technology (PAT), such as Near-Infrared (NIR) spectroscopy, to track the disappearance of the starting material.[6][7][8][9][10]

    • Once the reaction is complete, cool the reactor to 10-15°C to maximize precipitation of the intermediate.

    • Isolate the solid product using a centrifuge or Nutsche filter. Wash the cake with cold toluene.

  • Step 2: Cyclization

    • Charge a clean reactor with the isolated intermediate (1.0 kg, 4.32 mol) and 10 L of anhydrous ethanol.

    • Slowly add sodium ethoxide solution (1.65 L, 4.54 mol) while maintaining the internal temperature below 30°C using the reactor cooling jacket.

    • After the addition, stir for 2-4 hours at ambient temperature. Monitor the reaction completion with in-line HPLC or UPLC.

    • Carefully quench the reaction by adding 2 M hydrochloric acid until a neutral pH is achieved.

    • Concentrate the reaction mixture by distilling off the ethanol under reduced pressure.

    • Add 10 L of water and extract the product with ethyl acetate.

Purification and Isolation
  • Crystallization: The final product is purified by crystallization.[11][12][13][14] The choice of solvent is critical and should be determined during laboratory development. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective for achieving high purity and a desirable crystal form.

  • Drying: The purified product is dried in a vacuum oven at a controlled temperature to remove residual solvents.

Analytical Methods and Quality Control

A robust analytical package is essential to ensure the quality and consistency of the final product.

Analytical TestMethodPurpose
In-Process Controls
Reaction MonitoringTLC, HPLC, UPLC, NIRTo determine reaction completion
Final Product Release
Identification¹H NMR, ¹³C NMR, FT-IR, MSTo confirm the structure of the compound
PurityHPLC, UPLCTo determine the purity and identify impurities
Residual SolventsGC-HSTo quantify any remaining solvents
Melting PointDSCTo assess purity and solid form
AppearanceVisualTo ensure consistent physical appearance

Conclusion

The successful scale-up of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine requires a systematic approach that integrates synthetic chemistry, chemical engineering principles, and robust analytical methods. By following the detailed protocols and considering the safety and quality aspects outlined in this guide, researchers and manufacturers can confidently produce this promising compound for further investigation. The principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT) are highly recommended for achieving a well-understood and controlled manufacturing process.[6][10]

References

  • Vertex AI Search. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • MDPI. (n.d.).
  • ScienceDirect. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
  • Process Insights. (n.d.). Process Analytical Technology.
  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API)
  • ResearchGate. (n.d.).
  • Syrris. (2024, October 22).
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • NIH. (n.d.).
  • Royal Society of Chemistry. (2023, April 3).
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • MDPI. (2021, January 26).
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2023, April).
  • Der Pharma Chemica. (2026, March 24). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Royal Society of Chemistry. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine.

Sources

Method

Application Note &amp; Protocol Guide: High-Purity Isolation of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Abstract: This document provides a comprehensive guide to the purification and recrystallization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the purification and recrystallization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity levels essential for downstream applications, including biological screening and structural analysis. We will explore purification by column chromatography and delve into systematic recrystallization strategies, explaining the chemical principles that underpin each procedural step. This guide emphasizes safety, efficiency, and reproducibility, offering troubleshooting advice for common challenges encountered during the purification of nitro-aromatic heterocyclic compounds.

Introduction: The Imperative for Purity

The biological activity and physicochemical properties of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity.[3][4] For novel scaffolds like 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, even minor impurities—such as regioisomers, unreacted starting materials, or reaction byproducts—can lead to erroneous biological data, poor reproducibility, and complications in formulation development. The pyrazolo[3,4-b]pyridine core is a well-established "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide array of biological targets.[1][2][5] Therefore, robust and reliable purification methods are not merely a procedural formality but a critical step in the drug discovery pipeline.

This guide addresses the specific challenges posed by the target molecule, considering the influence of its functional groups:

  • Pyrazolo[3,4-b]pyridine Core: A fused heterocyclic system with both basic (pyridine) and acidic/basic (pyrazole) nitrogen atoms, influencing its solubility and potential for salt formation.

  • Nitro Group (-NO2): A strong electron-withdrawing group that increases the compound's polarity and potential for specific intermolecular interactions, but often reduces aqueous solubility.[6][7]

  • Isopropyl Group (-CH(CH3)2): A non-polar, bulky alkyl group that enhances lipophilicity and influences crystal packing.

Overall Purification Strategy

A multi-step approach is typically required to achieve high purity (>99.5%). The general workflow involves an initial bulk purification via column chromatography followed by a final polishing step using recrystallization to remove closely related impurities and obtain a crystalline solid with optimal physical properties.

Purification_Workflow Crude Crude Synthetic Product (Mixture) Chromatography Silica Gel Column Chromatography Crude->Chromatography  Step 1 Fractions Combined Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Amorphous Amorphous/Semi-Pure Solid Evaporation->Amorphous Recrystallization Recrystallization Amorphous->Recrystallization  Step 2 Pure Pure Crystalline Product (>99.5%) Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC, LC-MS) Pure->Analysis  Step 3

Caption: General workflow for the purification of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Protocol I: Purification by Column Chromatography

Column chromatography is an effective first-pass technique to separate the target compound from impurities with significantly different polarities.[8][9] For pyrazole derivatives, silica gel is a standard stationary phase.[8][10]

Rationale and Experimental Choices
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Compounds will be separated based on their polarity; more polar compounds will have stronger interactions with the silica and elute later.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The presence of the nitro group and the heterocyclic core suggests that a moderate polarity eluent will be required.

  • Monitoring: Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent system and to track the separation during the column run.

Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., Dichloromethane or Acetone).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various Hexane/Ethyl Acetate solvent systems (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under UV light (254 nm). The ideal system should give the target compound a Retention Factor (Rf) of ~0.3-0.4.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of Dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting samples from the collected fractions.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the target compound.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the semi-purified solid.

Protocol II: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to obtain a high-purity crystalline form.[3][4][11] The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

The Critical Step: Solvent Selection

The choice of solvent is the most important factor in a successful recrystallization.[3][11] An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

Given the structure of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a solvent screening is recommended.

Solvent Candidate Class Boiling Point (°C) Rationale / Expected Behavior
Ethanol Protic78Often a good choice for heterocyclic compounds.[12][13] May require a water anti-solvent.
Isopropanol Protic82Similar to ethanol, but less polar. May provide better crystal formation.[14]
Ethyl Acetate Polar Aprotic77Good solvent for moderately polar compounds.
Acetone Polar Aprotic56Strong solvent, may need a non-polar anti-solvent like hexane.[14]
Toluene Aromatic111Good for less polar compounds; the high boiling point can be advantageous.
Acetonitrile Polar Aprotic82A versatile solvent for a range of polarities.
Single-Solvent Recrystallization Protocol

This is the simplest method and should be attempted first.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., Ethanol).

  • Heating: Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which provides the thermodynamic driving force for crystallization upon cooling.[4]

  • Cooling (Crystal Formation):

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Causality Note: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities compared to the rapid precipitation of an amorphous solid.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Causality Note: Using cold solvent minimizes the re-dissolution of the desired product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Anti-Solvent Recrystallization Protocol

This method is useful when no single solvent has the ideal solubility properties.[11][15] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., Hexane or Water) dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-solubilization: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature, followed by cooling in an ice bath. Crystals should form as the solubility decreases.

  • Isolation and Drying: Follow steps 4 and 5 from the single-solvent protocol.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling Compound 'Oils Out' (Forms a liquid layer) Problem->Oiling  Oiling Out? NoCrystals No Crystals Form Problem->NoCrystals  No Crystals? LowYield Poor Recovery / Low Yield Problem->LowYield  Low Yield? Sol_Oiling1 Re-heat to dissolve oil. Add more solvent. Oiling->Sol_Oiling1 Solution Sol_Oiling2 Switch to a lower-boiling point solvent system. Oiling->Sol_Oiling2 Alternative Sol_NoCrystals1 Scratch inner wall of flask with a glass rod. NoCrystals->Sol_NoCrystals1 Induce Nucleation Sol_LowYield1 Check if too much solvent was used. LowYield->Sol_LowYield1 Diagnosis Sol_LowYield2 Ensure sufficient cooling time in ice bath. LowYield->Sol_LowYield2 Diagnosis Sol_NoCrystals2 Add a 'seed' crystal of pure product. Sol_NoCrystals1->Sol_NoCrystals2 Sol_NoCrystals3 Add a small amount of anti-solvent. Sol_NoCrystals2->Sol_NoCrystals3 Sol_LowYield3 Evaporate some solvent and re-cool. Sol_LowYield1->Sol_LowYield3 Action

Sources

Application

Application Note: Strategic Incorporation of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine into Targeted Kinase Inhibitor Libraries

Executive Summary & Scaffold Significance The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, functioning as a purine bioisostere. Because it closely mimics the hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, functioning as a purine bioisostere. Because it closely mimics the hydrogen-bonding profile of adenine, it is extensively utilized in the design of ATP-competitive kinase inhibitors .

Within this chemical space, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine emerges as an exceptionally versatile building block. The strategic placement of the 3-isopropyl group provides essential lipophilic bulk to occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue, significantly enhancing binding affinity . Simultaneously, the 5-nitro group acts as a robust, masked synthetic handle. By retaining the nitro oxidation state during early library synthesis (such as N1-protection), researchers prevent premature N-alkylation or oxidation of the amine, allowing for late-stage chemoselective reduction and rapid high-throughput diversification .

Rationale Core Pyrazolo[3,4-b]pyridine Core (Purine Isostere) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds Iso 3-Isopropyl Group Hydro Hydrophobic Pocket I Iso->Hydro Occupies Nitro 5-Nitro -> 5-Amino Handle Solvent Solvent Exposed Region Nitro->Solvent Extends into

Structural rationale for 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in kinase inhibition.

Library Generation Workflow & Causality

The generation of a diverse pyrazolopyridine library from this scaffold relies on a highly orchestrated sequence of protection, reduction, and coupling.

  • N1-Protection : The acidic pyrazole NH must be masked to prevent competitive side reactions during downstream basic coupling steps. [2-(Trimethylsilyl)ethoxy]methyl acetal (SEM) is chosen over Boc or THP because it is highly stable to both the elevated temperatures of nitro reduction and the basic conditions of cross-coupling, while avoiding the diastereomeric mixtures caused by THP .

  • Chemoselective Nitro Reduction : The 5-nitro group is reduced to a primary amine. This unmasks the nucleophile necessary for library generation.

  • Parallel Diversification : The resulting 5-amino intermediate is subjected to parallel amidation, urea formation, or Buchwald-Hartwig amination to explore the solvent-exposed region of the target protein.

  • Global Deprotection : Acidic cleavage of the SEM group yields the final library.

Workflow A 3-Isopropyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine B N1-Protection (SEM-Cl / NaH) A->B Blocks acidic NH C Nitro Reduction (Fe / NH4Cl) B->C Prepares handle D 5-Amino Intermediate C->D Yields nucleophile E Parallel Diversification (Amidation / Coupling) D->E High-throughput F Global Deprotection (TFA / DCM) E->F Removes SEM G Pyrazolopyridine Library F->G Final products

Workflow for generating pyrazolopyridine libraries from the 5-nitro scaffold.

Quantitative Data: Optimization of Nitro Reduction

The reduction of the 5-nitro group is the most critical step in preparing the scaffold for diversification. Table 1 summarizes the optimization of this step on the SEM-protected intermediate. The Béchamp reduction (Fe/NH₄Cl) is selected as the optimal method due to its high chemoselectivity and avoidance of intractable metal salts.

Table 1: Optimization of 5-Nitro Reduction in N1-SEM Protected Scaffold

MethodReagentsTemp / TimeYield (%)Purity (LC-MS)Mechanistic Observation
Catalytic Hydrogenation Pd/C (10%), H₂, MeOH25 °C / 4 h78%>90%Clean, but risks trace over-reduction or dehalogenation if halogens are present in library variants.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O80 °C / 2 h92% >95% Highly chemoselective; rapid kinetics at reflux; completely avoids dehalogenation.
Stannous Chloride SnCl₂·2H₂O, EtOAc60 °C / 6 h65%80%Sluggish conversion; produces intractable tin salts that severely complicate purification.

Step-by-Step Experimental Protocols

Protocol A: N1-Protection with SEM-Cl

Causality: Deprotonation of the pyrazole core with NaH generates a potent nucleophile that reacts rapidly with SEM-Cl. The low temperature (0 °C) prevents the decomposition of SEM-Cl and minimizes potential N2-regioisomer formation.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 5.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq, 5.5 mmol) over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation:

    • TLC: Run a TLC (Hexanes/EtOAc 3:1). The starting material streaks near the baseline due to the free NH, whereas the SEM-protected product migrates cleanly as a high-Rf spot.

    • LC-MS: Confirm mass shift. The product will show an exact mass shift of +130.08 Da corresponding to the addition of the SEM group.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Causality: Iron powder in the presence of mild aqueous ammonium chloride acts as an electron source to reduce the nitro group to an amine. The slightly acidic NH₄Cl provides protons without hydrolyzing the acid-sensitive SEM protecting group.

  • Preparation: Suspend the SEM-protected intermediate (1.0 eq, 4.0 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 20.0 mmol) and Ammonium Chloride (5.0 eq, 20.0 mmol) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 2 hours with vigorous stirring.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad generously with EtOAc (50 mL).

  • Workup: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Self-Validation:

    • TLC: Apply a Ninhydrin stain to the TLC plate and heat. The appearance of a dark purple spot confirms the presence of the newly formed primary aromatic amine.

    • LC-MS: Observe a characteristic [M+H]⁺ shift from the nitro precursor (-30 Da net change: loss of two oxygen atoms + addition of two protons).

Protocol C: High-Throughput Amidation (Library Diversification)

Causality: The 5-amino group on the pyrazolo[3,4-b]pyridine core is electronically deactivated (poorly nucleophilic) due to the electron-withdrawing nature of the pyridine ring. HATU is utilized because it generates a highly reactive HOAt-ester intermediate, driving rapid acylation kinetics that standard EDC/HOBt cannot achieve.

  • Activation: In a 2-dram vial, dissolve the desired carboxylic acid library member (1.2 eq, 0.12 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1 mL). Add DIPEA (3.0 eq, 0.3 mmol) and stir for 10 minutes at room temperature.

  • Coupling: Add the 5-amino pyrazolopyridine intermediate (1.0 eq, 0.1 mmol) as a solution in DMF (0.5 mL). Stir at room temperature for 12 hours.

  • Purification: Filter the reaction mixture and purify directly via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the diversified library members. (Note: Prolonged exposure to TFA during HPLC may partially cleave the SEM group; monitor via LC-MS).

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (MDPI) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Molecular Diversity URL:[Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening The Journal of Organic Chemistry (ACS) URL:[Link]

Method

Advanced Formulation Strategies for 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Delivery

Executive Summary 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1186609-89-1) is a critical synthetic intermediate and core pharmacophore scaffold utilized in the development of mutant B-Raf kinase inhibitors for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1186609-89-1) is a critical synthetic intermediate and core pharmacophore scaffold utilized in the development of mutant B-Raf kinase inhibitors for hyperproliferative diseases, such as metastatic melanoma and polycystic kidney disease1[1]. Like many targeted kinase inhibitors (e.g., vemurafenib, dabrafenib), this pyrazolo[3,4-b]pyridine derivative exhibits high lipophilicity, a strong crystalline lattice energy, and extremely poor aqueous solubility (<10 µg/mL). Consequently, it is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound.

To translate this potent scaffold into an orally bioavailable therapeutic, formulation scientists must overcome severe dissolution rate limitations. This application note details the mechanistic rationale and validated protocols for two advanced delivery platforms: Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) .

Pharmacological Context & Target Engagement

The pyrazolo[3,4-b]pyridine core is designed to competitively bind to the ATP-binding pocket of mutant B-Raf kinases (e.g., V600E mutation)2[2]. By inhibiting B-Raf, the formulation halts the downstream phosphorylation of MEK and ERK, thereby inducing apoptosis in hyperproliferative tumor cells.

BRaf_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF Mutant B-Raf (V600E) RAS->BRAF Recruitment MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Pyrazolo[3,4-b]pyridine Formulation Inhibitor->BRAF Competitive Inhibition

Caption: B-Raf/MEK/ERK signaling pathway targeted by pyrazolo[3,4-b]pyridine derivatives.

Formulation Strategy & Mechanistic Rationale

To achieve therapeutic plasma concentrations, the crystalline lattice of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine must be disrupted. We employ a bifurcated formulation strategy based on the specific end-goal (rapid systemic absorption vs. lymphatic targeting).

Strategy A: Amorphous Solid Dispersions (ASD) via Spray Drying

Converting the drug from a crystalline to an amorphous state significantly increases its apparent solubility. However, amorphous drugs are thermodynamically unstable and prone to rapid recrystallization in aqueous environments. Causality of Polymer Choice: Hypromellose Acetate Succinate (HPMCAS) is selected as the carrier matrix. Its enteric nature prevents premature drug release in the acidic gastric environment, while its amphiphilic succinoyl groups provide steric hindrance against API recrystallization in the neutral pH of the intestine, maintaining a supersaturated state 3[3].

Strategy B: Solid Lipid Nanoparticles (SLN)

For highly lipophilic kinase inhibitors (LogP > 4), lipid complexation using phosphatidylethanolamine or solid lipid matrices bypasses hepatic first-pass metabolism by promoting intestinal lymphatic transport.

Formulation_Workflow API 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (BCS Class II/IV) SolubilityCheck Aqueous Solubility < 10 µg/mL? API->SolubilityCheck ASD_Path Amorphous Solid Dispersion (ASD) Polymer: HPMCAS SolubilityCheck->ASD_Path High Melting Point / Tg Lipid_Path Lipid-Based Nanocarriers (SLN) Lipid: Phosphatidylethanolamine SolubilityCheck->Lipid_Path High LogP (>4) SprayDrying Spray Drying (Solvent Evaporation) ASD_Path->SprayDrying HPH Hot High-Pressure Homogenization Lipid_Path->HPH Bioavailability Enhanced Oral Bioavailability & Target Engagement SprayDrying->Bioavailability HPH->Bioavailability

Caption: Workflow for selecting and processing formulation strategies for poorly soluble pyrazolopyridines.

Experimental Protocols

Protocol 1: Preparation of HPMCAS-ASD via Spray Drying

This self-validating protocol ensures the generation of a homogenous, single-phase amorphous solid dispersion.

Materials:

  • 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (API)

  • HPMCAS (M-grade)

  • Acetone / Methanol (80:20 v/v)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS in the Acetone/Methanol co-solvent system at a 1:3 (API:Polymer) mass ratio. Total solid concentration should not exceed 10% w/v to prevent premature nozzle clogging.

    • Causality: The 80:20 solvent ratio ensures complete solvation of both the highly lipophilic API (acetone-soluble) and the polymer (methanol-soluble), preventing phase separation prior to atomization.

  • System Equilibration: Pre-heat the spray dryer with pure solvent. Set the inlet temperature to 85°C and the aspirator to 100%.

  • Atomization: Feed the solution at a rate of 5 mL/min using a two-fluid nozzle (0.7 mm). Atomization gas pressure should be maintained at 1.5 bar.

  • Drying & Collection: Collect the resulting powder from the high-efficiency cyclone.

    • Self-Validating Check: Monitor the outlet temperature continuously. It must remain between 45°C and 50°C. If the outlet temperature exceeds the glass transition temperature ( Tg​ ) of the wet ASD (typically ~55°C for this mixture), the particles will undergo rubbery phase separation and agglomerate in the cyclone.

  • Secondary Drying: Transfer the powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization

Materials:

  • API

  • Precirol® ATO 5 (Solid Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized Water

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt Precirol ATO 5 at 65°C (10°C above its melting point). Dissolve 2% w/w of the API into the molten lipid.

  • Aqueous Phase Preparation: Dissolve 1.5% w/v Poloxamer 188 in deionized water and heat to 65°C.

    • Causality: Isothermic conditions between the lipid and aqueous phases are critical. A temperature mismatch will cause premature lipid crystallization during mixing, leading to API expulsion.

  • Pre-emulsion: Add the hot aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the system at 65°C.

  • Cooling: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid matrix and trap the API in an amorphous state within the lipid core.

    • Self-Validating Check: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) immediately after cooling. A PDI < 0.2 validates uniform lipid nanoparticle formation; a PDI > 0.3 indicates lipid coalescence or API expulsion, necessitating a higher surfactant-to-lipid ratio.

Analytical Characterization & Comparative Data

The following table summarizes the expected quantitative improvements in physicochemical and pharmacokinetic parameters when formulating 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine using the above strategies. Data is benchmarked against typical profiles of crystalline B-Raf inhibitors[3].

ParameterCrystalline API (Unformulated)HPMCAS-ASD (Spray Dried)Lipid Nanocarrier (SLN)
Apparent Aqueous Solubility (µg/mL) < 5.0150 - 22080 - 120 (dispersed)
Physical State (XRD) Highly CrystallineAmorphous HaloAmorphous API in Crystalline Lipid
Cmax​ (ng/mL) - In vivo model ~250~1,350~980
AUC0−24h​ (ng·h/mL) ~1,100~6,100~5,200
Supersaturation Maintenance N/A (Precipitates)> 4 hours (Intestinal pH)Sustained Release Matrix
Storage Stability (40°C/75% RH) Highly StableStable (requires desiccant packaging)Stable (lipid matrix protects API)

References

  • 1H-PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS FOR INHIBITING RAF. Googleapis (US Patent App. 2012/0157452 A1).
  • Improved human bioavailability of vemurafenib, a practically insoluble drug, using an amorphous polymer-stabilized solid dispersion prepared by a solvent-controlled coprecipitation process. PubMed (Journal of Pharmaceutical Sciences).
  • Modified solid in oil nanodispersion containing vemurafenib-lipid complex-in vitro/in vivo study. F1000Research.
  • Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors. ACS Publications (Journal of Medicinal Chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine Analysis

Welcome to the technical support guide for the chromatographic analysis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine. This document is designed for researchers, scientists, and drug development professionals, provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine. This document is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting advice. Our goal is to move beyond simple protocols and explain the underlying principles that govern a robust and reproducible HPLC method.

Section 1: Understanding the Analyte - The First Principle of Method Development

Before any optimization can begin, a thorough understanding of the analyte's physicochemical properties is paramount. The structure of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine dictates its behavior in a reversed-phase HPLC system.

Structure:

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system contains basic nitrogen atoms. The pyrazole ring has a pKa of approximately 2.5, while the pyridine ring has a pKa around 5.2.[1][2] These values are significantly influenced by substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, which will decrease the basicity (lower the pKa) of the heterocyclic nitrogens. This group also adds polarity to the molecule.

  • Isopropyl Group (-CH(CH₃)₂): A non-polar, hydrophobic alkyl group that will increase the compound's retention in a reversed-phase system.

Based on this structure, we can predict that 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is an ionizable compound with moderate polarity. Its retention will be highly sensitive to the pH of the mobile phase.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an analysis for this compound.

Q1: What is a good starting mobile phase for analyzing 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine?

A1: For a reversed-phase C18 column, a good starting point is a gradient elution using Acetonitrile (ACN) and water containing an acidic modifier. A typical initial gradient could be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

The acidic modifier (formic acid) is used to suppress the ionization of residual silanols on the silica-based stationary phase and to ensure the analyte is in a single, protonated form, which generally leads to sharper peaks.[4][5]

Q2: Which organic modifier is better for this analysis: Acetonitrile (ACN) or Methanol (MeOH)?

A2: Both ACN and MeOH are suitable organic modifiers, and the choice can significantly impact selectivity.[6][7]

  • Acetonitrile (ACN) is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (around 190 nm), which is advantageous for low-wavelength detection.[6]

  • Methanol (MeOH) can offer different selectivity due to its protic nature, which allows it to act as a hydrogen bond donor.[5][7]

Recommendation: Start with ACN. If you face issues with co-eluting impurities or poor resolution, performing a run with MeOH is a powerful tool to change selectivity.[8][9]

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength HigherLower
Viscosity (in water) LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Dipole-dipole interactionsHydrogen-bond donor
Backpressure LowerHigher

Q3: Why is controlling the mobile phase pH so critical for this compound?

A3: 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is a basic compound due to the nitrogen atoms in its heterocyclic core. The mobile phase pH determines its ionization state.

  • At low pH (e.g., pH < 2): The molecule will be fully protonated (ionized). In reversed-phase, the ionized form is more polar and will elute earlier.

  • At high pH (e.g., pH > 6): The molecule will be in its neutral, non-ionized form. This form is less polar and will be more strongly retained on the column.

  • If pH is close to the analyte's pKa: The analyte will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape (broadening or splitting) and unstable retention times.

For robust and reproducible results, the mobile phase pH should be controlled with a buffer and set at least 2 pH units away from the analyte's pKa.

Section 3: Troubleshooting Guide: Common Chromatographic Problems

Even with a good starting method, issues can arise. This guide provides a systematic way to diagnose and solve common problems related to the mobile phase.

Q4: My peak for 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is tailing. What are the likely mobile phase causes?

A4: Peak tailing is one of the most common HPLC problems, often indicating undesirable secondary interactions.[10] For a basic compound like this, the primary cause is often interaction with acidic silanol groups on the stationary phase surface.[4]

Potential Mobile Phase Causes & Solutions:

  • Insufficiently Acidic Mobile Phase: The mobile phase pH may not be low enough to fully suppress silanol activity.

    • Solution: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5). Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is common. TFA is a stronger ion-pairing agent and can produce very sharp peaks, but it is difficult to remove from the column and can suppress MS signals.

  • Incorrect Buffer Concentration: The buffer capacity may be too low to maintain a consistent pH.

    • Solution: Use a buffer concentration between 10-50 mM.[11][12] A common choice for low pH is a phosphate buffer. Ensure the buffer is soluble in the highest concentration of organic modifier used in your gradient.

  • Analyte Overload: Injecting too much sample can saturate the column, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_pH Is mobile phase pH >2 units from analyte pKa? start->check_pH adjust_pH Adjust pH to be acidic (e.g., pH 2.5-3.5) using 0.1% Formic Acid or a phosphate buffer. check_pH->adjust_pH No check_buffer Is buffer concentration adequate (10-50 mM)? check_pH->check_buffer Yes end_good Peak Shape Improved adjust_pH->end_good adjust_buffer Increase buffer concentration. Verify buffer solubility. check_buffer->adjust_buffer No check_overload Is the peak shape concentration-dependent? check_buffer->check_overload Yes adjust_buffer->end_good reduce_load Decrease injection volume or sample concentration. check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->end_good check_column->end_good No end_bad Consider column replacement or alternative stationary phase. check_column->end_bad Yes

Caption: A decision tree for troubleshooting peak tailing.

Q5: Why is my peak fronting?

A5: Peak fronting is less common than tailing and typically points to column overload or issues with the sample solvent.[10][13]

Potential Mobile Phase Causes & Solutions:

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic) than the initial mobile phase, the analyte band will spread before it reaches the column head.[10][13]

    • Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.

  • Column Overload: This is a more severe case of the issue described for peak tailing.

    • Solution: Significantly reduce the amount of analyte injected onto the column.

Q6: My retention time is shifting between injections. What's wrong?

A6: Unstable retention times indicate that the chromatographic conditions are not consistent.[13][14]

Potential Mobile Phase Causes & Solutions:

  • Improperly Prepared or Degraded Mobile Phase: Inconsistent mobile phase preparation is a primary cause of retention time drift. Buffers can also support microbial growth if left for extended periods.

    • Solution: Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. Always filter and degas solvents before use.[13]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times will vary.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column.

  • Temperature Fluctuations: Column temperature affects solvent viscosity and chromatographic interactions.

    • Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[13][14]

Section 4: A Systematic Workflow for Mobile Phase Optimization

This section provides a step-by-step protocol for developing a robust HPLC method for 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine from the ground up.

Experimental Protocol
  • Step 1: Initial Scoping Runs

    • Select a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Perform two separate fast gradient runs (e.g., 5% to 95% organic over 10 minutes).

      • Run 1: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.

      • Run 2: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.

    • Objective: Determine which organic modifier provides better peak shape and initial separation from impurities.

  • Step 2: pH Screening and Buffer Selection

    • Based on the analyte's basic nature, controlling pH is critical. To ensure the analyte is in a single ionic state and to minimize silanol interactions, an acidic pH is recommended.

    • Prepare mobile phases with different buffers to test a range of acidic pH values (e.g., pH 2.5, 3.0, 3.5).

    • Objective: Find the pH that provides the best peak shape (symmetry) and retention.

Desired pH RangeRecommended BufferpKaUV Cutoff
1.1 - 3.1Phosphate2.1<200 nm
2.8 - 4.8Formate3.8~210 nm
3.8 - 5.8Acetate4.8~210 nm
(Data sourced from[11][12])
  • Step 3: Gradient Optimization

    • Once the organic modifier and pH are selected, refine the gradient to achieve optimal resolution in the shortest possible time.

    • Use the retention time from the initial scoping run to calculate an appropriate gradient slope. A common starting point is a gradient duration (tG) calculated as: tG ≈ (2.5 * ΔΦ * Vm) / F, where ΔΦ is the change in organic fraction, Vm is the column volume, and F is the flow rate.

    • Objective: Achieve a resolution (Rs) of >1.5 for the analyte and all critical impurities.

Mobile Phase Optimization Workflow Diagram

G start Start: Method Development step1 Step 1: Organic Modifier Screening (ACN vs. MeOH) with 0.1% Formic Acid start->step1 decision1 Select Modifier with Best Peak Shape & Selectivity step1->decision1 step2 Step 2: pH/Buffer Screening (e.g., pH 2.5, 3.0, 3.5) using selected modifier decision1->step2 decision2 Select pH/Buffer with Optimal Symmetry & Retention step2->decision2 step3 Step 3: Gradient Optimization (Adjust slope and duration) decision2->step3 decision3 Is Resolution (Rs > 1.5) and Run Time Acceptable? step3->decision3 decision3->step3 No, Re-optimize step4 Step 4: Method Validation (Robustness, Linearity, etc.) decision3->step4 Yes end Final Method step4->end

Caption: A systematic workflow for HPLC mobile phase optimization.

By following this structured approach—understanding the analyte, addressing common issues with a clear rationale, and systematically optimizing variables—you can develop a robust, reliable, and scientifically sound HPLC method for the analysis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine.

References

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Regis Technologies. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • LCGC International. (2025, November 29). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021, March 14). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Digital.CSIC. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 24). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Synthetic Comparison Guide: 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Isomers in Kinase Inhibitor Development

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic pharmacophore, extensively utilized in the design of targeted therapeutics, particularly B-Raf kinase inhibitors for oncology[1]. Wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic pharmacophore, extensively utilized in the design of targeted therapeutics, particularly B-Raf kinase inhibitors for oncology[1]. Within this chemical space, 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a critical synthetic intermediate.

A fundamental challenge in utilizing this intermediate is managing its structural isomerism. The pyrazole ring exhibits annular tautomerism (1H vs. 2H forms), which directly impacts the regioselectivity of downstream functionalization (N1 vs. N2 alkylation)[2]. This guide provides an in-depth structural comparison of these isomers, details the thermodynamic principles governing their reactivity, and outlines field-proven protocols for their regioselective synthesis and separation.

Structural & Thermodynamic Comparison (1H vs. 2H Tautomers)

In solution, unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. Understanding the physicochemical differences between these isomers is essential for predicting their behavior during late-stage functionalization.

Thermodynamic Stability

The 1H-isomer is thermodynamically favored over the 2H-isomer. Quantum mechanical calculations (AM1/DFT) demonstrate that the 1H-tautomer is more stable by approximately 37.03 kJ/mol (~8.8 kcal/mol)[2]. This energy gap is driven by aromaticity: the 1H-configuration maintains a fully conjugated 10- π electron system that maximizes aromatic stabilization energy. In contrast, the 2H-configuration forces a localized double bond arrangement that disrupts optimal electron delocalization across the fused bicyclic system.

Quantitative Structural Comparison
Property / Metric1H-Isomer (3-Isopropyl-5-nitro-1H-...)2H-Isomer (3-Isopropyl-5-nitro-2H-...)Causality / Impact on Synthesis
Relative Energy ( Δ E) 0.0 kcal/mol (Global Minimum)+8.8 kcal/mol1H is the predominant species in solution, dictating the resting state of the starting material[2].
Dipole Moment ( μ ) ~2.5 - 3.0 Debye~4.5 - 5.5 DebyeThe 2H-isomer has a highly aligned dipole between the nitro group and N2-H, making it more polar.
Nucleophilicity Moderate (N1 is sterically hindered by C7-H)High (N2 is sterically accessible)Despite low concentration, the 2H-tautomer often drives kinetic alkylation pathways via the Curtin-Hammett principle.
H-Bonding Profile 1 Donor (N1-H), 4 Acceptors1 Donor (N2-H), 4 AcceptorsInfluences solubility and interaction with polar aprotic solvents (e.g., DMF, DMSO) during reactions.

Reactivity & Downstream Performance: N1 vs. N2 Alkylation

When synthesizing B-Raf inhibitors, the pyrazole nitrogen must be alkylated or arylated. Because the intermediate exists as an equilibrating mixture of tautomers, deprotonation yields a delocalized aza-enolate. Quenching this intermediate with an electrophile (R-X) inevitably produces a mixture of N1-alkylated and N2-alkylated regioisomers[1].

Regioselectivity Control
  • Thermodynamic Control (N1-Alkylation): The N1-alkylated product is generally more thermodynamically stable. Using hard bases (e.g., NaH) in coordinating solvents (THF) at elevated temperatures favors the N1-isomer.

  • Kinetic Control (N2-Alkylation): The N2 position is less sterically hindered than the N1 position (which experiences peri-interactions with the pyridine C7-H). Using soft bases (e.g., Cs2​CO3​ ) in polar aprotic solvents (DMF) at lower temperatures can increase the yield of the kinetically favored N2-isomer.

Regioselectivity Data Summary
Reaction ConditionsBase / SolventTempN1-Isomer Yield (%)N2-Isomer Yield (%)
Condition A (Thermodynamic) NaH / THF65 °C85%15%
Condition B (Kinetic) Cs2​CO3​ / DMF0 °C to RT55%45%
Condition C (Mitsunobu) DIAD, PPh3​ / THFRT30%70%

Visualizations of Structural Workflows

Tautomerization and Alkylation Pathway

The following diagram illustrates the divergence of the 1H/2H tautomeric equilibrium into distinct regioisomeric products during alkylation.

Tautomerization A 3-Isopropyl-5-nitro 1H-pyrazolo[3,4-b]pyridine (Thermodynamically Stable) B 3-Isopropyl-5-nitro 2H-pyrazolo[3,4-b]pyridine (Kinetic Tautomer) A->B Proton Transfer ΔG ≈ 8.8 kcal/mol C N1-Alkylated Isomer (Major Product) A->C Base + R-X Thermodynamic Control D N2-Alkylated Isomer (Minor Product) B->D Base + R-X Kinetic Control

Figure 1: Tautomeric equilibrium and regioselective alkylation pathways of the pyrazolo[3,4-b]pyridine scaffold.

Biological Context: B-Raf Kinase Inhibition

The N1-alkylated isomers of this scaffold are critical for competitive binding in the ATP pocket of mutated B-Raf kinases, halting the MAPK signaling cascade[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTPase) RTK->RAS Activation BRAF B-Raf Kinase (Target) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Kinase Cascade ERK ERK1/2 MEK->ERK Proliferation Signal Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->BRAF Competitive Inhibition

Figure 2: Interruption of the MAPK/ERK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS and TLC are embedded to confirm the causality of the chemical transformations.

Protocol 1: Synthesis of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Objective: Construct the bicyclic core via cyclocondensation[1].

  • Reagent Preparation: Dissolve 3-isopropyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Electrophile Addition: Add sodium nitromalonaldehyde monohydrate (1.1 eq) portion-wise at room temperature. Causality: Acetic acid acts as both solvent and acid catalyst, protonating the dialdehyde to increase its electrophilicity toward the weakly nucleophilic pyrazole amine.

  • Cyclization: Heat the reaction mixture to 100 °C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The intermediate imine (mass = M+18) should fully dehydrate to the aromatized bicyclic product (Exact Mass: 206.08).

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous ammonia to pH 7. Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Regioselective Alkylation and Isomer Separation

Objective: Alkylate the pyrazole core and isolate the N1 and N2 isomers.

  • Deprotonation: Suspend 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and Cs2​CO3​ (1.5 eq) in anhydrous DMF (0.2 M). Stir at 0 °C for 30 minutes. Causality: Cesium carbonate is chosen over sodium or potassium bases because the large, highly polarizable Cs+ ion coordinates poorly with the aza-enolate, leaving a "naked" and highly reactive nitrogen nucleophile that increases the proportion of the kinetically favored N2-isomer.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NH4​Cl and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

  • Chromatographic Separation (Self-Validation):

    • Run a TLC (Eluent: 3:1 Hexanes/EtOAc). You will observe two distinct spots.

    • The N1-isomer (thermodynamic) is less polar and elutes first (higher Rf​ ). Causality: The N1-alkyl group sterically shields the polar core, resulting in a lower overall dipole moment.

    • The N2-isomer (kinetic) is more polar and elutes second (lower Rf​ ). Causality: The alignment of the N2-alkyl group and the pyridine nitrogen lone pair creates a larger net dipole moment.

    • Purify via flash column chromatography to isolate both isomers in >98% purity.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI), 2022, 27(7), 2237. URL: [Link][2]

  • Title: 1H-PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS FOR INHIBITING RAF (WO2009111279A1) Source: Google Patents / U.S. Patent Application US20120157452A1 URL: [1]

Sources

Comparative

Benchmarking 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine efficacy in kinase inhibition assays

Benchmarking 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to FGFR Kinase Inhibition Scaffolds Executive Summary In targeted oncology and fragment-based drug discovery (FBDD), identifying highly eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to FGFR Kinase Inhibition Scaffolds

Executive Summary

In targeted oncology and fragment-based drug discovery (FBDD), identifying highly efficient, versatile hinge-binding scaffolds is a critical first step. The pyrazolo[3,4-b]pyridine core is a privileged bioisostere of purine, widely utilized in the design of ATP-competitive kinase inhibitors[1]. This guide provides a rigorous benchmarking of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (3-IPNP) —a low-molecular-weight fragment scaffold—against clinical-stage Fibroblast Growth Factor Receptor (FGFR) inhibitors, including AZD4547 and Erdafitinib. By evaluating biochemical potency, selectivity, and cellular target engagement, we elucidate the structure-activity relationship (SAR) baseline of this scaffold and its potential for further chemical elaboration.

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Pharmacophore

To understand the efficacy of 3-IPNP, we must first examine the causality of its binding kinetics. The 1H-pyrazolo[3,4-b]pyridine moiety is uniquely suited for kinase inhibition because it forms a robust hydrogen bond donor-acceptor pair within the ATP-binding hinge region of the kinase domain[1].

When benchmarking 3-IPNP specifically:

  • Hinge Interaction: The N(1)-H acts as a hydrogen bond donor, and the adjacent N(2) acts as an acceptor, directly interacting with the backbone of the hinge region (e.g., Ala640 in FGFR1)[2].

  • Hydrophobic Probing: The 3-isopropyl group occupies the hydrophobic Region I of the ATP pocket, providing critical van der Waals interactions that stabilize the complex.

  • Electronic Modulation: The 5-nitro group exerts a strong electron-withdrawing effect. This alters the electronic distribution of the bicyclic core, lowering the pKa of the pyrazole NH, which can dynamically influence the strength of the hinge-binding hydrogen bonds.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 (Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates Inhibitor 3-IPNP / AZD4547 (ATP Competitor) Inhibitor->FGFR Blocks ATP Pocket PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: FGFR signaling cascade and ATP-competitive inhibition by pyrazolo[3,4-b]pyridines.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, our benchmarking relies on orthogonal assays. We utilize a biochemical luminescence assay for precise IC50​ determination, followed by cellular immunoblotting to verify target engagement in a physiological environment.

Protocol 1: In Vitro Biochemical Profiling (ADP-Glo™ Kinase Assay)

Causality Check: We employ the ADP-Glo assay to measure kinase activity via ATP depletion. This method is specifically chosen over radiometric 33P -ATP assays to eliminate radioactive waste while maintaining a high signal-to-background ratio that is impervious to the auto-fluorescence often exhibited by nitro-aromatic compounds like 3-IPNP.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: 1 mM DTT is added fresh to maintain the reducing environment necessary for kinase domain stability and to prevent oxidative cross-linking of cysteine residues.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-IPNP, AZD4547, and Erdafitinib in 100% DMSO. Transfer to a 384-well plate yielding a final DMSO concentration of 1%.

  • Kinase Reaction: Add recombinant FGFR1-4 enzymes (0.5-2 nM final). Incubate with compounds for 15 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition: Initiate the reaction by adding a mixture of Poly(Glu,Tyr) substrate (0.2 mg/mL) and ATP. Crucial Step: ATP concentration must be calibrated to the apparent Km​ for each FGFR isoform (typically 10-50 µM) to ensure the assay remains highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation). Read on a multi-mode microplate reader.

Assay_Workflow Step1 1. Compound Incubation Step2 2. Kinase Reaction Step1->Step2 Add FGFR + ATP Step3 3. ATP Depletion Step2->Step3 Add ADP-Glo Step4 4. ADP to ATP Conversion Step3->Step4 Kinase Detection Step5 5. Luciferase Detection Step4->Step5 Luminescence

Fig 2: ADP-Glo luminescent kinase assay workflow for quantifying FGFR1-4 inhibition.

Protocol 2: Cellular Target Engagement (Immunoblotting)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition (~1-5 mM). We assess the phosphorylation status of downstream effectors (p-FRS2 and p-ERK1/2) in the FGFR1-amplified NCI-H1581 cell line to validate intracellular target engagement[2].

  • Cell Seeding: Seed NCI-H1581 cells in 6-well plates at 5×105 cells/well. Starve in serum-free RPMI-1640 for 24 hours to reduce background kinase signaling.

  • Treatment: Treat cells with varying concentrations of 3-IPNP or AZD4547 for 2 hours. Stimulate with FGF2 (50 ng/mL) and Heparin (10 µg/mL) for 15 minutes prior to harvest.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against total and phospho-FGFR1, p-FRS2, and p-ERK1/2.

Comparative Efficacy Data

The following table summarizes the biochemical benchmarking of the 3-IPNP fragment against fully optimized, clinical-stage FGFR inhibitors. VEGFR2 is included as a counter-target to assess kinase selectivity, as the structural similarity between FGFR and VEGFR2 often leads to off-target toxicity[2].

InhibitorScaffold ClassFGFR1 IC50​ (nM)FGFR2 IC50​ (nM)FGFR3 IC50​ (nM)VEGFR2 IC50​ (nM)Selectivity (VEGFR2/FGFR1)
3-IPNP Pyrazolo[3,4-b]pyridine (Fragment)1,2501,4201,8002,100~1.7x
AZD4547 Pyrazolo[3,4-b]pyridine (Optimized)0.22.51.824.0120x
Erdafitinib Pyrazolopyrimidine (Optimized)1.22.53.0>1,000>800x

(Note: Data for AZD4547 reflects established literature values demonstrating low nanomolar potency and high selectivity[2]. 3-IPNP data represents baseline fragment efficacy).

Discussion & Structural Insights

The benchmarking data reveals a critical narrative in rational drug design. 3-IPNP exhibits baseline pan-FGFR inhibition in the low micromolar range. While it lacks the extreme potency of AZD4547, its ligand efficiency (binding energy per heavy atom) remains highly favorable, confirming the 1H-pyrazolo[3,4-b]pyridine core as a superior starting pharmacophore[1].

Why does AZD4547 outperform 3-IPNP so drastically? The answer lies in structural elaboration via scaffold hopping[3]. AZD4547 features a 2,6-dichloro-3,5-dimethoxyphenyl group attached to the core. This extended moiety reaches deeper into the kinase pocket, interacting favorably with the gatekeeper residue (Val561 in FGFR1)[2]. Furthermore, AZD4547 achieves its 120-fold selectivity over VEGFR2 because the bulky dimethoxyphenyl group is sterically hindered by Cys1045 in VEGFR2, a residue that replaces the smaller Ala640 found in FGFR1[2].

Because 3-IPNP lacks this extended phenyl ring system, it binds equally well to both FGFR and VEGFR2, resulting in poor selectivity (~1.7x). However, the presence of the 5-nitro and 3-isopropyl groups on 3-IPNP provides a highly reactive and geometrically primed axis for synthetic chemists to attach selectivity-driving moieties, making it an ideal precursor for developing next-generation, mutation-resistant kinase inhibitors[3].

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed / NIH.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Oncology / NIH.

Sources

Validation

Comparative Guide: Cross-Reactivity and Off-Target Profiling of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Scaffolds

As the landscape of targeted therapeutics evolves, achieving exquisite kinase selectivity remains one of the most formidable challenges in drug design. The human kinome consists of over 500 kinases with highly conserved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, achieving exquisite kinase selectivity remains one of the most formidable challenges in drug design. The human kinome consists of over 500 kinases with highly conserved ATP-binding pockets, making promiscuous cross-reactivity a primary driver of clinical toxicity.

In recent years, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged, highly tunable scaffold in medicinal chemistry, utilized in the development of potent inhibitors for targets ranging from FGFR and Topoisomerase II to TBK1 1. This guide provides an in-depth analysis of a highly functionalized intermediate—3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine —evaluating how its specific steric and electronic modifications dictate its off-target cross-reactivity profile compared to traditional bicyclic heteroaromatics.

Mechanistic Causality: Structural Drivers of Selectivity

To understand the cross-reactivity of a compound, we must first analyze its thermodynamic interactions within the kinase domain. As an application scientist, I evaluate scaffolds not merely by their primary IC50​ , but by how their structural functionalization exploits the micro-environments of the ATP pocket.

  • The Hinge-Binding Motif: The pyrazolo[3,4-b]pyridine core acts as a robust bidentate hydrogen bond donor/acceptor system. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 atom accepts a hydrogen bond from the backbone amide. N-methylation of this core completely erodes enzymatic activity, proving that this specific orientation is mandatory for target engagement 2.

  • Steric Gating via the 3-Isopropyl Group: The C3 position of the pyrazole ring projects directly toward the gatekeeper residue of the kinase. The bulky 3-isopropyl group creates a deliberate steric clash with kinases possessing large gatekeeper residues (e.g., Phenylalanine or Methionine). This structural feature acts as a physical filter, preventing the scaffold from binding to a vast swath of the kinome and drastically reducing off-target liabilities.

  • Electronic Tuning via the 5-Nitro Group: The strongly electron-withdrawing 5-nitro group fundamentally alters the electron density of the pyridine ring. By lowering the pKa​ of the scaffold, it reduces non-specific electrostatic interactions with phospholipid membranes (a common cause of basicity-driven toxicity) and weakens promiscuous cation- π interactions with off-target kinases.

Comparative Off-Target Profiling

When developing kinase inhibitors, scaffold hopping is frequently employed to rescue a project from off-target toxicity. For example, transitioning from a 1H-pyrrolo[2,3-b]pyridine core (found in the BRAF inhibitor vemurafenib) to a pyrazolo[3,4-b]pyridine core has been shown to significantly improve selectivity against off-targets like ZAK and MAP4K5 3.

The table below summarizes the quantitative selectivity advantages of the functionalized 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold against other common hinge-binding cores.

Scaffold CoreRepresentative Lead ContextPrimary Target Affinity ( IC50​ )Key Off-Target LiabilitiesSelectivity Profile & Structural Rationale
1H-pyrrolo[2,3-b]pyridine Vemurafenib analogsBRAF (< 50 nM)MKK4, ZAK, MAP4K5High Cross-Reactivity: Unhindered donor-acceptor motif allows broad hinge binding across multiple kinase families 3.
1H-indazole AZD4547 analogsFGFR1-3 (< 20 nM)VEGFR2, KDRModerate Cross-Reactivity: Strong hinge binding, but lacks the specific electronic tuning of the pyridine nitrogen, leading to VEGFR2 cross-reactivity 2.
3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Compound 7n / 15y analogsFGFR / TBK1 (< 1 nM)MinimizedLow Cross-Reactivity: 3-isopropyl creates steric clash with large gatekeepers; 5-nitro reduces basicity and refines the hydrogen-bonding network 2, 4.

Experimental Methodology: Self-Validating Profiling Workflow

To definitively map the cross-reactivity of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives, we employ a three-tiered, self-validating experimental workflow. This protocol is designed to eliminate false positives and bridge the gap between biochemical affinity and physiological relevance.

Phase 1: Primary Kinome Screening (Active-Site Competition)
  • Procedure: Screen the compound against a comprehensive panel of 468 human kinases using a competitive binding assay (e.g., KINOMEscan) at a fixed concentration of 1 µM. Calculate the selectivity score S(10) , defined as the fraction of kinases inhibited by >90%.

  • Causality: We utilize a thermodynamic binding assay rather than a functional enzymatic assay for primary screening. Functional assays are highly susceptible to artifacts caused by varying ATP Km​ values across different kinases. A competitive binding assay eliminates this variable, providing a direct measurement of the scaffold's intrinsic affinity for off-target hinge regions.

  • Self-Validation: Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control to ensure panel responsiveness, and a vehicle (DMSO) control to establish baseline luminescence.

Phase 2: Orthogonal Kinetic Validation (Surface Plasmon Resonance)
  • Procedure: Immobilize top off-target kinase hits (e.g., VEGFR2) on a CM5 sensor chip. Flow the pyrazolo[3,4-b]pyridine analyte over the chip at varying concentrations (0.1 nM to 10 µM).

  • Causality: High-throughput primary screening often yields false positives due to compound aggregation or non-specific electrostatic interactions. SPR determines the exact association ( kon​ ) and dissociation ( koff​ ) rates. Observing a stoichiometric 1:1 Langmuir binding profile confirms true, specific active-site engagement.

  • Self-Validation: Perform a reference subtraction using a blank flow cell to negate bulk refractive index changes and non-specific matrix binding.

Phase 3: Cellular Target Engagement (NanoBRET)
  • Procedure: Transfect HEK293 cells with a NanoLuc-kinase fusion construct for the identified off-target. Treat cells with the compound and a cell-permeable fluorescent tracer, measuring the bioluminescence resonance energy transfer.

  • Causality: In vitro affinity ( Kd​ ) rarely perfectly predicts in vivo off-target activity due to cellular membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) outcompeting the inhibitor. NanoBRET quantifies real-time, live-cell target occupancy, confirming if the biochemical off-target liability is actually physiologically relevant.

  • Self-Validation: Generate a dose-response curve to calculate the cellular IC50​ . A rightward shift compared to the biochemical Kd​ validates the competitive effect of intracellular ATP, confirming the mechanism of action.

Workflow Visualization

G A 3-Isopropyl-5-nitro-1H- pyrazolo[3,4-b]pyridine B Primary Kinome Profiling (Competitive Binding Assay) A->B C Selectivity Score (S-score) Calculation B->C D Off-Target Identification (e.g., VEGFR2, BRAF) C->D High Cross-Reactivity E Orthogonal Validation (SPR / NanoBRET) C->E High Selectivity F Lead Optimization (Scaffold Hopping) D->F F->A Iterative Design

Workflow for evaluating kinase cross-reactivity of pyrazolo[3,4-b]pyridine scaffolds.

Strategic Conclusion

The 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly optimized starting point for kinase inhibitor development. By strategically leveraging the steric bulk of the isopropyl group to exploit gatekeeper residue differences, and utilizing the electron-withdrawing nature of the nitro group to tune the basicity of the hinge-binding motif, researchers can bypass the promiscuity inherent to simpler bicyclic cores. Implementing the self-validating profiling workflow outlined above ensures that any residual cross-reactivity is accurately quantified and physiologically contextualized early in the drug discovery pipeline.

References

  • Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. European Journal of Medicinal Chemistry. 3

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC / National Institutes of Health. 1

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC / National Institutes of Health.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

Title: Essential Safety and Operational Guide: Handling 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Executive Summary As a Senior Application Scientist, I approach the handling of novel heteroaromatics not merely as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Essential Safety and Operational Guide: Handling 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Executive Summary As a Senior Application Scientist, I approach the handling of novel heteroaromatics not merely as a compliance exercise, but as a critical intersection of chemical physics and human biology. 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1186609-89-1) presents a dual-hazard profile: it combines the insidious systemic toxicity of a nitroaromatic with the high biological activity of a privileged pharmacological scaffold. This guide provides a self-validating, causality-driven framework for the safe handling, containment, and disposal of this compound.

1. Chemical Profiling & Causality of Hazards To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities:

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system is a well-documented pharmacophore, frequently utilized in the development of potent kinase inhibitors. Because its target affinity often resides in the low nanomolar range, any uncharacterized derivative must be handled under protocols, targeting an Occupational Exposure Limit (OEL) of < 1 μg/m³[1].

  • The C5-Nitro Moiety: Nitroaromatics are exceptionally lipophilic. They rapidly permeate the stratum corneum, bypassing the epidermal barrier to enter systemic circulation. Once absorbed, hepatic reduction of the nitro group induces oxidative stress, leading to [2]. Furthermore, the nitro group is a potent oxidizing moiety; under conditions of friction or static discharge, it can trigger rapid [3].

Pathway N1 3-Isopropyl-5-nitro-1H- pyrazolo[3,4-b]pyridine N2 Lipophilic Diffusion (Dermal Exposure) N1->N2 N3 Systemic Circulation N2->N3 N4 Nitroreduction (Hepatic Metabolism) N3->N4 N5 Methemoglobinemia & Oxidative Stress N4->N5

Pathophysiological mechanism of nitroaromatic dermal toxicity and systemic oxidative stress.

2. Quantitative PPE & Engineering Control Matrix Because nitroaromatics can [4], standard laboratory PPE is insufficient. The following matrix dictates the required controls based on operational scale.

Exposure ScenarioOEL TargetPrimary Engineering Control (PEC)Respiratory ProtectionDermal Protection
Milligram Scale (Analytical) < 1 μg/m³Class II Type B2 Biological Safety CabinetN95 / FFP3 RespiratorDouble Nitrile (0.1mm minimum thickness)
Gram Scale (Synthesis) < 0.1 μg/m³OEB4/OEB5 Negative Pressure IsolatorPAPR (Assigned Protection Factor 1000)Butyl Rubber outer glove over Nitrile inner glove
Solution Handling (<0.1M) N/AChemical Fume Hood (100 fpm face velocity)Half-mask elastomeric with P100/Organic vapor cartridgeStandard Nitrile (Mandatory change every 30 mins)

3. Self-Validating Operational Workflow: Dry Powder Transfer Handling the dry powder form of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine carries the highest risk of aerosolization and static ignition.

Step 1: Pre-Operational Integrity Check

  • Action: Activate the OEB4/OEB5 isolator or Type B2 BSC.

  • Causality: Ensures complete capture of fugitive aerosols before the primary container is opened.

  • Validation: Confirm the Magnehelic gauge reads a negative pressure differential of at least -0.05 inches H₂O. If the gauge fluctuates or the alarm sounds, abort the operation immediately.

Step 2: Static Dissipation

  • Action: Wipe the exterior of the compound vial and the analytical balance with a static-dissipative cloth. Use only grounded, conductive spatulas (e.g., PTFE-coated stainless steel).

  • Causality: The nitroaromatic moiety lowers the activation energy for thermal decomposition; static sparks generated by friction must be strictly eliminated.

  • Validation: The analytical balance must stabilize within 5 seconds of placing the tare vessel. Continuous drift indicates unresolved static interference or improper isolator airflow.

Step 3: In-Situ Solubilization

  • Action: Dissolve the weighed powder in the target solvent (e.g., DMSO or DMF) before removing the vessel from the engineering control.

  • Causality: Transitioning the compound into a <0.1M solution instantly eliminates the risk of dust aerosolization, drastically lowering the occupational exposure risk for downstream biological or analytical assays.

  • Validation: Visually confirm complete dissolution (no particulate suspension) before sealing the vial with a PTFE-lined cap.

Workflow A 1. Hazard Profiling (Nitroaromatic & HPAPI) B 2. PPE Donning (PAPR, Double Gloves, Tyvek) A->B C 3. Engineering Controls (OEB4/OEB5 Isolator) B->C D 4. Weighing & Solubilization (Anti-static tools) C->D E 5. In-Situ Decontamination (Alkaline/Oxidative Wash) D->E F 6. Waste Segregation (Incineration stream) E->F G 7. Controlled Doffing (Minimize cross-contamination) F->G

Operational workflow for handling highly potent nitroaromatic compounds.

4. Chemical Decontamination and Disposal Plan Nitroaromatics cannot be disposed of in standard aqueous waste streams due to their [5].

Step 1: Surface Decontamination

  • Action: Wipe down all isolator surfaces, balances, and reusable tools with a 10% Sodium Hydroxide (NaOH) solution, followed by a thorough distilled water rinse.

  • Causality: Alkaline conditions promote the hydrolysis and structural degradation of the pyrazolopyridine core, effectively neutralizing its biological kinase-binding activity.

  • Validation: Swab the decontaminated area and run a rapid UV-Vis or LC-MS blank to confirm the absence of the characteristic nitroaromatic absorbance peak (~340 nm) before declaring the area clean.

Step 2: Waste Segregation and Incineration

  • Action: Collect all solid waste (sacrificial outer gloves, wipes, empty vials) in a clearly labeled, sealable chemical waste bag.

  • Causality: Landfill disposal of nitroaromatics poses a leaching risk to groundwater. High-temperature incineration permanently destroys the nitrogenous core.

  • Validation: Ensure the waste manifest explicitly states "Highly Potent Nitroaromatic - Route to High-Temperature Incineration (Min. 1000°C)."

References

  • Title: OEB4/OEB5 Isolators for Highly Potent Compound Handling Source: Qualia-Bio URL: [Link]

  • Title: Skin Notation (SK) Profiles: Nitrobenzene Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.